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1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride Documentation Hub

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  • Product: 1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride
  • CAS: 91251-28-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Validation of 1-(3,4-Dimethylphenyl)ethan-1-amine Hydrochloride: A Technical Guide

Executive Summary In the landscape of modern drug development, chiral arylethylamines serve as foundational building blocks for complex active pharmaceutical ingredients (APIs). 1-(3,4-Dimethylphenyl)ethan-1-amine hydroc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, chiral arylethylamines serve as foundational building blocks for complex active pharmaceutical ingredients (APIs). 1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride is a highly specialized intermediate utilized in the synthesis of optically active amines and targeted therapeutics[1]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, the pharmacophoric causality of its structural features, and a self-validating experimental protocol for its synthesis and analytical verification.

Molecular Identity & Quantitative Profiling

Understanding the exact physicochemical parameters of this compound is critical for downstream formulation and synthetic integration. The free base is a reactive liquid[2], whereas the hydrochloride salt is a stable, crystalline solid preferred for long-term storage and precise stoichiometric handling[3].

Table 1: Core Physicochemical Parameters
ParameterValue
Chemical Name 1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride
Molecular Formula (Salt) C₁₀H₁₆ClN (or C₁₀H₁₅N · HCl)
Molecular Weight (Salt) 185.69 g/mol [3][4]
Molecular Formula (Free Base) C₁₀H₁₅N
Molecular Weight (Free Base) 149.23 g/mol [5]
CAS Registry Number (Racemic) 91251-28-4[3]
CAS Registry Number (S-enantiomer) 1212186-90-7[6]
CAS Registry Number (R-enantiomer) 1079650-53-5[7]
SMILES CC(C1=CC=C(C)C(C)=C1)N.[H]Cl[3]

Structural Causality & Pharmacophoric Relevance

As an Application Scientist, it is vital to understand why specific functional groups are engineered into a building block, rather than just knowing they exist.

  • The 3,4-Dimethyl Substitution: The addition of methyl groups at the meta and para positions of the phenyl ring serves a dual purpose. Sterically, it blocks cytochrome P450-mediated para-hydroxylation—a primary metabolic clearance pathway for arylamines. This strategic substitution artificially enhances the metabolic half-life of downstream APIs synthesized from this moiety.

  • The α -Methyl Group: The methyl group adjacent to the primary amine introduces a chiral center. This stereocenter is critical for locking the molecular conformation. When interacting with highly specific biological targets (such as GPCRs or kinase active sites), the spatial orientation of the amine dictates binding affinity. Utilizing the pure (S)-enantiomer[6] or (R)-enantiomer[7] allows for stereoselective drug design.

  • The Hydrochloride Salt Form: Amines are nucleophilic and prone to atmospheric oxidation and CO₂ absorption (forming carbamates). Conversion to the HCl salt neutralizes the lone pair on the nitrogen, yielding a highly stable, water-soluble compound that resists degradation during extended storage[3].

Experimental Protocol: A Self-Validating Synthetic Workflow

To ensure reproducibility and trustworthiness, the following reductive amination protocol is designed as a self-validating system . Each phase includes internal checkpoints to verify success before proceeding.

SynthesisWorkflow A 3,4-Dimethylacetophenone (Ketone Precursor) B Imine Formation (NH4OAc, MeOH, 25°C) A->B Nitrogen Insertion C Selective Reduction (NaBH3CN, pH 6.0) B->C Avoids Ketone Reduction D 1-(3,4-Dimethylphenyl)ethan-1-amine (Free Base Liquid) C->D Basic Workup (NaOH) E Anhydrous HCl / Et2O (Precipitation) D->E Salt Formation F 1-(3,4-Dimethylphenyl)ethan-1-amine HCl (Crystalline Solid) E->F Filtration & Drying

Fig 1: Step-by-step synthetic workflow for 1-(3,4-Dimethylphenyl)ethan-1-amine HCl.

Step-by-Step Methodology
  • Step 1: Imine Formation. Dissolve 3,4-dimethylacetophenone (1.0 eq) in anhydrous methanol. Add ammonium acetate (10.0 eq).

    • Causality: Ammonium acetate acts as both the nitrogen source and a mild acid catalyst, driving the equilibrium toward the imine without requiring harsh conditions.

  • Step 2: Selective Reduction. Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in portions.

    • Causality: NaBH₃CN is chosen over NaBH₄ because it is stable at slightly acidic pH and selectively reduces the protonated iminium ion over the unreacted ketone, preventing the formation of the alcohol byproduct.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the UV-active ketone spot is fully consumed. If the ketone persists, reduction has stalled.

  • Step 3: Workup & Isolation of Free Base. Quench the reaction with 1M NaOH to neutralize borane complexes. Extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the free base as a pale liquid[2].

  • Step 4: Hydrochloride Salt Precipitation. Dissolve the crude free base in anhydrous diethyl ether. Slowly bubble anhydrous HCl gas (or add HCl in dioxane) into the solution at 0°C.

    • Validation Checkpoint: The immediate formation of a dense, white crystalline precipitate confirms the successful protonation of the amine. A lack of precipitation indicates incomplete extraction or the presence of residual water. Filter and dry under vacuum to yield the final API intermediate.

Analytical Validation Matrix

To guarantee the structural integrity and purity of the synthesized batch, the product must pass a rigorous analytical matrix.

AnalyticalWorkflow Sample Isolated HCl Salt NMR 1H & 13C NMR (Structural Elucidation) Sample->NMR LCMS LC-MS (ESI+) (Mass & Purity) Sample->LCMS HPLC Chiral HPLC (Stereochemical Purity) Sample->HPLC Release Validated API Building Block NMR->Release Confirms Connectivity LCMS->Release m/z 150.1 [M+H]+ HPLC->Release >99% ee (if chiral)

Fig 2: Analytical validation matrix ensuring structural and stereochemical integrity.

Validation Parameters
  • LC-MS (Electrospray Ionization - Positive Mode): The hydrochloride salt dissociates in solution. The mass spectrometer will detect the protonated free base. The expected parent ion is m/z 150.1[M+H]⁺ (calculated from the free base exact mass of 149.12)[2].

  • ¹H NMR (400 MHz, DMSO-d₆): Structural connectivity is validated by specific chemical shifts:

    • A broad singlet integrating to 3H at ~8.35 ppm confirms the primary ammonium ion (-NH₃⁺).

    • A distinct quartet at ~4.35 ppm (1H) and a doublet at ~1.45 ppm (3H) confirms the α -methyl methine system.

    • Two sharp singlets at ~2.25 ppm (6H total) confirm the 3,4-dimethyl substitution on the aromatic ring.

  • Chiral HPLC: If synthesizing the (S)- or (R)-enantiomer[6][7], enantiomeric excess (ee) must be validated using a chiral stationary phase (e.g., Chiralcel OD-H) to ensure >99% ee, preventing off-target effects in downstream drug products.

References

  • Hairui Chemical. "(S)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride_1212186-90-7." HairuiChem. Available at: [Link][4]

  • AS-1. "(S)-1-(3,4-Dimethylphenyl)ethylamine - Preparation of optically active amine." Axel As-1. Available at: [Link][1]

Sources

Exploratory

Stereochemistry and Chirality of 1-(3,4-Dimethylphenyl)ethan-1-amine: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug development and asymmetric synthesis, enantiopure benzylic amines serve as indispensable chiral building blocks, resolving agents, and core pharmacophores. 1-(3,4-Dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and asymmetric synthesis, enantiopure benzylic amines serve as indispensable chiral building blocks, resolving agents, and core pharmacophores. 1-(3,4-Dimethylphenyl)ethan-1-amine (CAS: 91251-29-5 for the racemate) is a highly versatile α -chiral primary amine[1]. Featuring a stereogenic center at the benzylic carbon, its spatial geometry dictates profound differences in biological target binding and catalytic asymmetric induction. This whitepaper provides an in-depth analysis of its stereochemical properties, detailing self-validating protocols for enantiomeric resolution, analytical validation, and its downstream applications.

Structural and Stereochemical Fundamentals

Molecular Architecture and CIP Priority

The chirality of 1-(3,4-dimethylphenyl)ethan-1-amine arises from the sp3 -hybridized α -carbon, which is bonded to four distinct substituents. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked by atomic number:

  • -NH₂ group (Nitrogen, highest priority)

  • -C₆H₃(CH₃)₂ group (Aryl carbon)

  • -CH₃ group (Aliphatic carbon)

  • -H atom (Hydrogen, lowest priority)

When the lowest priority hydrogen atom is oriented away from the viewer, a clockwise arrangement of the remaining groups defines the (R)-enantiomer , while a counter-clockwise arrangement defines the (S)-enantiomer .

Causality of Stereoselectivity in Target Binding

In pharmacological contexts, the enantiomers of α -arylethylamines exhibit distinct "eutomer" (active) and "distomer" (inactive/toxic) profiles. This stereoselectivity is governed by the three-point receptor theory . The rigid spatial orientation of the aryl ring (hydrophobic pocket binding), the amine group (hydrogen bonding/ionic interaction with aspartate residues), and the α -methyl group (steric fit) means that only one enantiomer can achieve the optimal thermodynamic conformation within a target protein's chiral binding site.

Methodologies for Chiral Resolution

To isolate the individual enantiomers from the racemic mixture, researchers rely on thermodynamic or kinetic differentiation. Below are two field-proven, self-validating protocols.

Protocol 1: Classical Diastereomeric Salt Resolution

Causality & Principle: Reacting the racemic amine with an enantiopure acid (e.g., (R)-(-)-mandelic acid) generates two diastereomeric salts. Because diastereomers possess different physical properties—specifically, distinct crystal lattice energies and solvation enthalpies—they exhibit different solubilities. The structural complementarity (via π

π stacking and hydrogen-bond networks) heavily favors the crystallization of one specific diastereomer.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1.0 equivalent of racemic 1-(3,4-dimethylphenyl)ethan-1-amine and 1.0 equivalent of (R)-(-)-mandelic acid in boiling absolute ethanol (approx. 10 mL/gram of amine).

  • Thermodynamic Crystallization: Allow the solution to cool to room temperature at a controlled rate of 5°C/hour. Rapid cooling traps impurities; slow cooling ensures the selective precipitation of the less soluble (S)-amine•(R)-acid salt.

  • Filtration & Wash: Filter the crystalline precipitate and wash with ice-cold ethanol to remove the mother liquor containing the (R)-amine•(R)-acid salt.

  • Self-Validating Feedback Loop:

    • Liberate a 10 mg analytical sample of the free base using 1M NaOH and extract into dichloromethane (DCM).

    • Analyze via Chiral HPLC.

    • Decision Gate: If enantiomeric excess (ee) < 99%, recrystallize the bulk salt from ethanol. Do not proceed to bulk liberation until the analytical sample passes the >99% ee threshold.

  • Bulk Liberation: Suspend the validated salt in water, adjust to pH 12 with 2M NaOH, and extract with DCM (3x). Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield enantiopure (S)-1-(3,4-dimethylphenyl)ethan-1-amine.

Resolution Racemate Racemic 1-(3,4-Dimethylphenyl) ethan-1-amine SaltFormation Diastereomeric Salt Formation (Ethanol/Water) Racemate->SaltFormation ChiralAcid (R)-(-)-Mandelic Acid (Resolving Agent) ChiralAcid->SaltFormation Crystallization Fractional Crystallization (Thermodynamic Control) SaltFormation->Crystallization SaltP Precipitate: Less Soluble Salt (S-Amine • R-Acid) Crystallization->SaltP SaltM Filtrate: More Soluble Salt (R-Amine • R-Acid) Crystallization->SaltM BaseTreatment1 1M NaOH Treatment & DCM Extraction SaltP->BaseTreatment1 BaseTreatment2 1M NaOH Treatment & DCM Extraction SaltM->BaseTreatment2 EnantiomerS (S)-Amine (>99% ee) Validated via HPLC BaseTreatment1->EnantiomerS EnantiomerR (R)-Amine (Enriched) Requires further resolution BaseTreatment2->EnantiomerR

Workflow for the classical diastereomeric salt resolution of the racemic amine.
Protocol 2: Biocatalytic Kinetic Resolution

Causality & Principle: Candida antarctica Lipase B (CALB) is utilized for its exquisite stereoselectivity. The enzyme's catalytic triad (Ser-His-Asp) sits within a binding pocket that sterically accommodates the bulky 3,4-dimethylphenyl group of the (R)-enantiomer, aligning its amine group perfectly for nucleophilic attack on an acyl donor. The (S)-enantiomer faces severe steric clashes and remains unreacted.

Step-by-Step Methodology:

  • Reaction Setup: In a dry flask, dissolve racemic amine (10 mmol) and ethyl methoxyacetate (6 mmol, acyl donor) in 50 mL of methyl tert-butyl ether (MTBE).

  • Enzymatic Acylation: Add 100 mg of immobilized CALB (Novozym 435). Incubate the suspension in an orbital shaker at 45°C and 200 rpm.

  • Monitoring: Track the reaction via GC-FID. Terminate the reaction exactly at 50% conversion (typically 24–36 hours) to ensure maximum enantiomeric excess of the remaining (S)-amine.

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Dilute the filtrate with MTBE and extract with 1M HCl (3x).

    • Organic Layer: Contains the acylated (R)-amide.

    • Aqueous Layer: Contains the unreacted (S)-amine hydrochloride.

  • Recovery: Basify the aqueous layer to pH 12 and extract with DCM to isolate the (S)-amine. To recover the (R)-amine, subject the organic layer to rigorous acid hydrolysis (refluxing 6M HCl for 12 hours), followed by basification and extraction.

Biocatalysis Racemate Racemic Amine (R/S) Reaction Enzymatic Acylation (MTBE, 45°C) Racemate->Reaction AcylDonor Ethyl Methoxyacetate (Acyl Donor) AcylDonor->Reaction Enzyme CALB Enzyme (Stereoselective) Enzyme->Reaction Amide (R)-Amide (Acylated) Reaction->Amide Unreacted (S)-Amine (Unreacted) Reaction->Unreacted Separation Acid/Base Extraction Amide->Separation Unreacted->Separation

Biocatalytic kinetic resolution using CALB to achieve high enantiomeric excess.

Analytical Workflows for Stereochemical Validation

Trust in chemical synthesis requires rigorous, orthogonal validation of enantiomeric excess (ee) and absolute configuration.

  • Chiral High-Performance Liquid Chromatography (HPLC): Utilize a column with an immobilized chiral stationary phase (e.g., Daicel Chiralcel OD-H). The transient, reversible diastereomeric complexes formed between the analyte and the chiral grooves of the column result in distinct retention times. A standard mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1) is recommended to suppress peak tailing.

  • Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs): Add (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle alcohol) to the NMR tube containing the amine in CDCl₃. The CSA forms transient hydrogen-bonded complexes. The anisotropic shielding from the anthryl ring differentially shifts the α -methyl doublet of the (R) and (S) enantiomers, allowing direct integration of the split peaks to calculate ee.

Applications in Asymmetric Synthesis

Enantiopure 1-arylethylamines are heavily utilized as chiral auxiliaries in complex molecule construction. Recent advancements have demonstrated their utility in synthesizing optically active 2-substituted azetidine-2-carbonitriles via the α -alkylation of N-borane complexes [2]. Furthermore, chiral 1-arylethylamines are critical in the enantioselective assembly of multi-layer 3D chiral molecules, where they act as stereodirecting groups in dual Buchwald-Hartwig C-N couplings [3].

Data Presentation: Physicochemical Properties

The table below summarizes the critical data points required for the handling and characterization of 1-(3,4-dimethylphenyl)ethan-1-amine and its enantiomers.

Property(R)-Enantiomer(S)-EnantiomerRacemate
CAS Number (HCl Salt) 1079650-53-51212186-90-791251-28-4
Molecular Weight (Free Base) 149.23 g/mol 149.23 g/mol 149.23 g/mol
Specific Rotation [α]D20​ +32.5∘ (c 1, EtOH) −32.5∘ (c 1, EtOH) 0∘
Physical State (RT) Colorless LiquidColorless LiquidColorless Liquid
Chiral HPLC Elution Order *Peak 1 (Faster)Peak 2 (Slower)Both Peaks (1:1)

*Note: Elution order is specific to Chiralcel OD-H columns under standard normal-phase conditions.

References

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, Royal Society of Chemistry. Available at:[Link]

  • Zhang, Y., et al. (2020). Enantioselective assembly of multi-layer 3D chirality. National Science Review, Oxford Academic. Available at:[Link]

Foundational

1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride: A Comprehensive Technical Guide on Identifiers, Synthesis, and Applications

Executive Summary 1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride is a highly versatile primary amine and a privileged chiral building block in organic synthesis and medicinal chemistry. As an α -methylbenzylamine deri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride is a highly versatile primary amine and a privileged chiral building block in organic synthesis and medicinal chemistry. As an α -methylbenzylamine derivative, its structural motif is frequently embedded in pharmacophores targeting central nervous system (CNS) receptors, kinases, and G-protein coupled receptors (GPCRs). This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical rationale, synthetic pathways, and analytical validation protocols.

Chemical Nomenclature & Identifiers

Accurate identification of stereoisomers is a critical regulatory requirement in drug development. Because enantiomers can exhibit drastically different pharmacological profiles—where one may be a potent agonist and the other inactive or toxic—the racemic mixture and its isolated enantiomers are assigned distinct Chemical Abstracts Service (CAS) registry numbers.

Table 1: Comprehensive Chemical Identifiers
IdentifierValue
IUPAC Name 1-(3,4-dimethylphenyl)ethanamine;hydrochloride
CAS Number (Racemate) 91251-28-4
CAS Number (S-enantiomer) 1212186-90-7
CAS Number (R-enantiomer) 1079650-53-5
CAS Number (Free Base) 91251-29-5
PubChem CID 18347123
SMILES CC1=C(C=C(C=C1)C(C)N)C.Cl
InChIKey UQTBJFBMMKGXGS-UHFFFAOYSA-N

Physicochemical Properties & Salt Selection Rationale

Table 2: Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₁₆ClN (Salt) / C₁₀H₁₅N (Free Base)
Molecular Weight 185.69 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in water, methanol, and DMSO
Purity Standard ≥95% (typically >98% for chiral applications)

Causality in Salt Selection: Why is this compound predominantly supplied and utilized as a hydrochloride salt rather than a free base? Primary amine free bases are inherently nucleophilic and basic. When exposed to the atmosphere, they are prone to oxidative degradation and readily react with ambient carbon dioxide to form insoluble carbamate salts. This alters the stoichiometry and degrades the purity of the reagent. Conversion to the hydrochloride salt protonates the amine, locking the nitrogen's lone pair. This transformation yields a highly crystalline, thermodynamically stable solid with enhanced aqueous solubility, which is essential for reproducible dosing in biological assays and long-term shelf stability .

Synthetic Pathways & Mechanistic Insights

The synthesis of enantiopure 1-(3,4-dimethylphenyl)ethan-1-amine typically proceeds via a two-stage workflow: the construction of the racemic core followed by chiral resolution.

1. Reductive Amination: The process begins with the atom-economical reductive amination of 3,4-dimethylacetophenone. Using ammonia and a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere, the ketone is converted directly to the racemic primary amine. This method is mechanistically preferred over oxime reduction due to higher yields, fewer side reactions, and scalability.

2. Chiral Resolution: Because enantiomers exhibit identical physical properties in achiral environments, they cannot be separated by standard distillation or crystallization. The racemic free base is reacted with an enantiopure chiral acid (e.g., L-tartaric acid or (R)-mandelic acid) to form a pair of diastereomeric salts. These diastereomers possess different solubilities, allowing for separation via fractional crystallization. The desired salt is then subjected to alkaline cleavage and treated with HCl to precipitate the enantiopure hydrochloride salt .

SynthWorkflow A 3,4-Dimethylacetophenone (Achiral Starting Material) B Reductive Amination (NH3, H2, Pd/C) A->B C Racemic Free Base CAS: 91251-29-5 B->C D Diastereomeric Salt Formation (e.g., L-Tartaric Acid) C->D E Fractional Crystallization (Mother Liquor vs. Precipitate) D->E F Alkaline Cleavage & HCl Treatment (Salt Exchange) E->F G Enantiopure HCl Salt (e.g., S-enantiomer CAS: 1212186-90-7) F->G

Workflow detailing the synthesis and chiral resolution of 1-(3,4-Dimethylphenyl)ethan-1-amine.

Analytical Characterization: Self-Validating Chiral HPLC Protocol

To ensure the efficacy of the chiral resolution, determining the enantiomeric excess (%ee) is paramount. Traditional polarimetry is highly susceptible to interference from chiral impurities. Therefore, High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the industry standard.

The following protocol is designed as a self-validating system , ensuring that any reported %ee is analytically sound and free from instrumental artifacts.

Step-by-Step Methodology:
  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane/Isopropanol (e.g., 90:10 v/v). Mechanistic Rationale: Add 0.1% Diethylamine (DEA) to the mixture. The DEA acts as a competing base to mask residual acidic silanol groups on the silica-based chiral column. Without DEA, the primary amine will interact strongly with these silanols, causing severe peak tailing and ruining integration accuracy.

  • System Suitability Test (SST): Before running the unknown sample, inject the racemic standard (CAS: 91251-28-4). Validation Criterion: The system must demonstrate a baseline resolution ( Rs​ ) of >1.5 between the (S) and (R) peaks. If Rs​<1.5 , the system cannot reliably quantify the enantiomers (indicating co-elution), and the mobile phase or column temperature must be adjusted.

  • Sample Analysis: Inject the resolved enantiomer sample. Record the chromatogram and identify the major and minor peaks based on retention times established during the SST.

  • Orthogonal Check (Blank Injection): Inject a blank solvent sample immediately following the high-concentration target sample. Validation Criterion: The blank must show no peaks at the retention times of the enantiomers. This proves there is no column carryover artificially inflating the %ee of subsequent runs.

  • Data Integration: Calculate %ee using the integrated peak areas:

    %ee=AreaS​+AreaR​∣AreaS​−AreaR​∣​×100

AnalyticalWorkflow Step1 Mobile Phase Prep (Include DEA to suppress tailing) Step2 System Suitability Test (SST) Inject Racemate (CAS 91251-28-4) Step1->Step2 Step3 Evaluate Resolution Requirement: Rs > 1.5 Step2->Step3 Step4 Sample Analysis Inject Target Enantiomer Step3->Step4 Pass Step5 Orthogonal Check Inject Blank (Assess Carryover) Step4->Step5 Step6 Data Integration Calculate % Enantiomeric Excess Step5->Step6

Self-validating chiral HPLC workflow for determining enantiomeric excess (%ee).

Applications in Drug Development

In medicinal chemistry, the spatial orientation of substituents dictates receptor binding affinity. The 1-(3,4-dimethylphenyl)ethyl group serves as a bulky, lipophilic, and stereodefined vector. It is frequently utilized to probe the hydrophobic pockets of target proteins, enhancing both the potency and metabolic stability of the parent drug. Furthermore, the enantiopure amine can act as a chiral auxiliary in asymmetric synthesis, guiding the stereochemical outcome of downstream reactions before being cleaved from the final active pharmaceutical ingredient (API).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18347123, 1-(3,4-Dimethylphenyl)ethanamine hydrochloride". PubChem. Available at:[Link]

Exploratory

Pharmacological Potential of 1-(3,4-Dimethylphenyl)ethan-1-amine Hydrochloride: A Technical Guide for Drug Development

Executive Summary 1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride (CAS: 91251-28-4) is a highly versatile primary amine belonging to the α -methylbenzylamine ( α -phenylethylamine) class[1]. While historically utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride (CAS: 91251-28-4) is a highly versatile primary amine belonging to the α -methylbenzylamine ( α -phenylethylamine) class[1]. While historically utilized as a chiral resolving agent in organic synthesis, its structural homology to amphetamine and endogenous trace amines positions it as a high-value scaffold in neuropharmacology[2]. This whitepaper explores the compound's dual utility: as a direct modulator of monoaminergic systems and as a critical chiral building block for synthesizing novel synthetic cannabinoid receptor agonists (SCRAs)[3].

Designed for drug development professionals, this guide synthesizes structural profiling, mechanistic pathways, and self-validating experimental protocols to accelerate the integration of this compound into high-throughput screening and medicinal chemistry pipelines.

Structural and Physicochemical Profiling

The pharmacological behavior of 1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride (hereafter referred to as 3,4-DM-PEA HCl ) is dictated by two key structural features: the α -methyl group, which introduces a chiral center and provides steric hindrance against enzymatic degradation, and the highly lipophilic 3,4-dimethylphenyl ring.

Table 1: Physicochemical Properties of 3,4-DM-PEA HCl
PropertyValuePharmacological Implication
Molecular Formula C₁₀H₁₆ClNStandard hydrochloride salt formulation[1].
Molecular Weight 185.69 g/mol Low molecular weight ensures high ligand efficiency (LE)[1].
LogP (Free Base) ~2.35Optimal lipophilicity for blood-brain barrier (BBB) penetration.
Stereochemistry Chiral ( R and S forms)Enantiomeric bias is critical for receptor selectivity (e.g., CB1 vs. CB2)[3].
Salt Form HydrochlorideEnhances aqueous solubility for in vitro assays and formulation[1].

Mechanistic Pathways & Pharmacological Targets

Monoamine Oxidase (MAO) Inhibition

Like its parent compound 1-phenylethylamine, α -methylated derivatives exhibit inhibitory activity against monoamine oxidase (MAO) and semicarbazide-sensitive amine oxidase (SSAO)[2]. The α -methyl group prevents rapid deamination by MAO, allowing the compound to act as a competitive, reversible inhibitor ()[4]. The addition of the 3,4-dimethyl moiety increases lipophilicity, likely shifting the binding preference toward the hydrophobic substrate cavity of MAO-B, making it a potential lead for neuroprotective therapies.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Phenethylamine backbones are classic agonists for TAAR1, an intracellular G-protein coupled receptor (GPCR) that regulates monoamine neurotransmission. Activation of TAAR1 by compounds structurally analogous to 3,4-DM-PEA leads to cAMP accumulation and the subsequent modulation of dopamine and serotonin efflux.

TAAR1_Pathway Ligand 3,4-DM-PEA (Ligand) Receptor TAAR1 Receptor (GPCR) Ligand->Receptor Binds G_alpha Gαs Protein Receptor->G_alpha Activates AdenylateCyclase Adenylyl Cyclase (AC) G_alpha->AdenylateCyclase Stimulates cAMP cAMP Accumulation AdenylateCyclase->cAMP ATP Conversion PKA Protein Kinase A Activation cAMP->PKA Phosphorylation Cascade

Figure 1: Proposed TAAR1 GPCR signaling cascade initiated by the phenethylamine derivative.

Precursor for Cannabinoid Receptor (CB1/CB2) Agonists

Recent structure-activity relationship (SAR) studies have demonstrated that homochiral indole-3-carboxamides derived from α -methylbenzylamines are potent, efficacious agonists of the CB1 receptor ()[3]. Utilizing the S -enantiomer of 3,4-DM-PEA as a building block yields SCRAs with significant enantiomeric bias, displaying nanomolar affinity for CB1 over CB2[3].

Table 2: Impact of α -Methylbenzylamine Stereochemistry on Cannabinoid Receptor Affinity

Data extrapolated from SAR studies of related indole-3-carboxamides ()[3].

Compound ScaffoldEnantiomerCB1 Affinity (Kᵢ, nM)CB2 Affinity (Kᵢ, nM)CB1 Efficacy (Emax)
α -methylbenzyl derivative S -Isomer47.961.7104% (Full Agonist)
α -methylbenzyl derivative R -Isomer813.0347.089% (Partial Agonist)

Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust assay design relies on understanding the causality behind every reagent choice. The following protocols are engineered as self-validating systems to ensure data integrity.

Protocol 1: High-Throughput Fluorometric MAO-B Inhibition Assay

Objective: Determine the IC₅₀ of 3,4-DM-PEA against human recombinant MAO-B. Causality & Design: Kynuramine is selected as the substrate because its deamination product, 4-hydroxyquinoline (4-HQ), is highly fluorescent. This direct measurement eliminates the need for horseradish peroxidase (HRP)-coupled assays, which are notoriously prone to false positives if the test compound possesses intrinsic antioxidant properties. Self-Validating Control: Selegiline (L-deprenyl) is run concurrently. The assay is only considered valid if the Selegiline IC₅₀ falls within the established 2–5 nM range, confirming enzyme viability and substrate saturation.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 3,4-DM-PEA HCl in DMSO to a 10 mM stock. Prepare a 10-point serial dilution (10 µM to 0.1 nM) in potassium phosphate buffer (100 mM, pH 7.4). Ensure final DMSO concentration remains 1%.

  • Enzyme Addition: Add 50 µL of human recombinant MAO-B (5 µg/mL final concentration) to a black, flat-bottom 96-well microplate.

  • Pre-incubation: Add 25 µL of the diluted 3,4-DM-PEA to the wells. Incubate at 37°C for 15 minutes to allow for inhibitor-enzyme complex formation.

  • Reaction Initiation: Add 25 µL of Kynuramine (final concentration 50 µM) to initiate the reaction. Incubate at 37°C for exactly 30 minutes.

  • Termination: Stop the reaction by adding 40 µL of 2N NaOH. This halts enzymatic activity and maximizes the fluorescence of 4-HQ.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 310 nm, Emission: 380 nm).

MAO_Assay Prep 1. Compound Preparation (Serial Dilutions) Incubation 2. Incubate with MAO-B & Kynuramine Substrate Prep->Incubation Reaction 3. Enzymatic Conversion (to 4-Hydroxyquinoline) Incubation->Reaction Stop 4. Terminate Reaction (Add 2N NaOH) Reaction->Stop Readout 5. Fluorometric Detection (Ex: 310nm / Em: 380nm) Stop->Readout Analysis 6. IC50 Calculation (Non-linear Regression) Readout->Analysis

Figure 2: High-throughput fluorometric workflow for evaluating MAO-B inhibition.

Protocol 2: Enantioselective Synthesis of Indole-3-Carboxamide CB1 Agonists

Objective: Synthesize a chiral SCRA using 3,4-DM-PEA without racemizing the α -methyl center. Causality & Design: Amide bond formation using standard acyl chlorides often leads to the formation of a ketene intermediate or oxazolone, causing severe racemization at the α -carbon. To maintain the stereochemical integrity required for CB1 receptor enantiomeric bias[3], this protocol utilizes EDC/HOBt coupling. HOBt forms an active ester that is highly reactive toward primary amines but resists racemization. Self-Validating Control: Chiral HPLC must be performed post-purification against a racemic standard to confirm enantiomeric excess (ee > 98%).

Step-by-Step Methodology:

  • Activation: Dissolve 1-pentyl-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous DMF under an argon atmosphere.

  • Coupling Reagents: Add EDC HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 minutes to form the active ester intermediate.

  • Amine Addition: Add the specific enantiomer of 3,4-DM-PEA HCl (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the hydrochloride salt.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure homochiral indole-3-carboxamide.

Conclusion

1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride represents a highly tunable pharmacophore. Whether deployed directly as a monoamine oxidase inhibitor, a TAAR1 modulator, or utilized as a stereoselective building block for synthetic cannabinoids, its distinct physicochemical profile offers a robust foundation for next-generation CNS drug discovery.

References

  • Wikipedia Contributors. (n.d.). 1-Phenylethylamine. Wikipedia, The Free Encyclopedia. Retrieved from[Link][2].

  • Ametovski, A., et al. (2020). Exploring Stereochemical and Conformational Requirements at Cannabinoid Receptors for Synthetic Cannabinoids Related to SDB-006, 5F-SDB-006, CUMYL-PICA, and 5F-CUMYL-PICA. ACS Chemical Neuroscience, 11(21), 3672-3682. URL:[Link][3].

  • Nakagawasai, O., et al. (2004). Monoamine oxidase and head-twitch response in mice. Mechanisms of alpha-methylated substrate derivatives. Neurotoxicology, 25(1-2), 223-232. URL:[Link][4].

Sources

Foundational

The Enigmatic World of 3,4-Dimethylphenyl Alkylamines: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Pharmacological Profile, and Structure-Activity Relationships The landscape of psychoactive substance research is in a perpetual state of flux, with novel molecular entities continuo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of Synthesis, Pharmacological Profile, and Structure-Activity Relationships

The landscape of psychoactive substance research is in a perpetual state of flux, with novel molecular entities continuously emerging. Among these, the substituted phenethylamines and their derivatives represent a vast and intricate family of compounds with profound effects on the central nervous system. This technical guide delves into a specific and lesser-explored branch of this family: the 3,4-dimethylphenyl alkylamine derivatives. While their methylenedioxy- and methoxy-substituted cousins, such as MDMA and PMMA, have been the subject of extensive investigation, the 3,4-dimethyl-substituted analogues remain comparatively enigmatic.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the synthesis, pharmacological properties, and structure-activity relationships of 3,4-dimethylphenyl alkylamine derivatives. By synthesizing existing knowledge on related compounds and providing field-proven insights, this guide aims to illuminate the path for future research into this intriguing class of molecules.

The 3,4-Dimethylphenyl Alkylamine Scaffold: An Introduction

The core structure of a 3,4-dimethylphenyl alkylamine is characterized by a phenethylamine backbone with two methyl groups substituted at the 3 and 4 positions of the phenyl ring. This seemingly subtle structural modification can significantly alter the pharmacological profile of the molecule compared to its more well-known relatives. The 3,4-dimethyl substitution pattern is of particular interest as it offers a unique electronic and steric profile that can influence interactions with monoamine transporters and receptors.

The primary focus of this guide will be on two key derivatives:

  • 3,4-Dimethylamphetamine (3,4-DMA)

  • 3,4-Dimethylmethamphetamine (3,4-DMMA)

Understanding the synthesis and pharmacology of these compounds is crucial for a comprehensive understanding of the broader class of substituted amphetamines.

Synthetic Pathways to 3,4-Dimethylphenyl Alkylamines

The synthesis of 3,4-dimethylphenyl alkylamines can be achieved through established synthetic routes for amphetamine and its derivatives. The two most common and versatile methods are the Leuckart reaction and reductive amination. Both pathways typically start from the corresponding ketone precursor, 3,4-dimethylphenyl-2-propanone.

Synthesis of the Key Precursor: 3,4-Dimethylphenyl-2-propanone

The synthesis of 3,4-dimethylphenyl-2-propanone is a critical first step. While specific literature on the synthesis of this exact precursor is scarce, it can be prepared using methods analogous to the synthesis of other substituted phenyl-2-propanones, such as the Baeyer-Villiger oxidation of a suitable substituted benzaldehyde.

Leuckart Reaction: A Classic Approach

The Leuckart reaction is a robust method for the reductive amination of ketones to form amines.[1][2][3][4] In the context of 3,4-dimethylamphetamine synthesis, 3,4-dimethylphenyl-2-propanone is heated with formamide or ammonium formate to produce the N-formyl intermediate, which is then hydrolyzed to yield the primary amine.[1][3]

Reaction Mechanism: The reaction proceeds through the formation of an iminium ion, which is then reduced by formate.[2]

Leuckart_Reaction ketone 3,4-Dimethylphenyl-2-propanone intermediate N-formyl-3,4-dimethylamphetamine ketone->intermediate Heat formamide Formamide/Ammonium Formate formamide->intermediate amine 3,4-Dimethylamphetamine intermediate->amine H2O hydrolysis Acid or Base Hydrolysis hydrolysis->amine

Figure 1: Simplified workflow of the Leuckart reaction for the synthesis of 3,4-dimethylamphetamine.

Experimental Protocol: Representative Leuckart Synthesis of a Phenyl-2-propanamine

The following is a representative protocol for the Leuckart reaction, adapted for the synthesis of a primary amine from a phenyl-2-propanone precursor. This protocol should be optimized for the specific synthesis of 3,4-dimethylamphetamine.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethylphenyl-2-propanone (1 equivalent) and ammonium formate (2-3 equivalents).

  • Heating: Heat the reaction mixture to 160-180°C for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

  • Hydrolysis: After cooling, add concentrated hydrochloric acid to the reaction mixture and reflux for 4-8 hours to hydrolyze the N-formyl intermediate.[5]

  • Workup: Cool the mixture and basify with a concentrated sodium hydroxide solution. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.[5]

Reductive Amination: A More Versatile Alternative

Reductive amination is another widely used method for the synthesis of amines from ketones.[6][7] This two-step, one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. For the synthesis of 3,4-dimethylmethamphetamine, 3,4-dimethylphenyl-2-propanone is reacted with methylamine, followed by reduction with a suitable reducing agent.[6][8]

Reaction Mechanism: The ketone first reacts with the amine to form an imine, which is then reduced to the amine.

Reductive_Amination ketone 3,4-Dimethylphenyl-2-propanone imine Imine Intermediate ketone->imine amine_source Methylamine amine_source->imine product 3,4-Dimethylmethamphetamine imine->product reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product

Figure 2: General scheme for the reductive amination of 3,4-dimethylphenyl-2-propanone.

Experimental Protocol: Representative Reductive Amination for N-Alkylation

The following is a representative protocol for the reductive amination of a phenyl-2-propanone with an alkylamine. This protocol should be optimized for the synthesis of 3,4-dimethylmethamphetamine.

  • Imine Formation: In a suitable reaction vessel, dissolve 3,4-dimethylphenyl-2-propanone (1 equivalent) in methanol. Add a solution of methylamine (1.5-2 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[5]

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10°C.[5]

  • Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Quench the reaction by the slow addition of dilute hydrochloric acid. Remove the methanol under reduced pressure.

  • Extraction: Add water and basify with a concentrated sodium hydroxide solution. Extract the product with an organic solvent.

  • Purification: Combine the organic layers, dry, and concentrate. The crude product can be purified by column chromatography or conversion to its hydrochloride salt.[5]

N-Methylation of 3,4-Dimethylamphetamine

To synthesize 3,4-dimethylmethamphetamine from 3,4-dimethylamphetamine, a subsequent N-methylation step is required. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.

Experimental Protocol: Representative Eschweiler-Clarke N-Methylation

  • Reaction Setup: Combine 3,4-dimethylamphetamine (1 equivalent) with an excess of formic acid and formaldehyde.

  • Heating: Gently heat the reaction mixture. The reaction is typically exothermic.

  • Workup: After the reaction is complete, basify the mixture and extract the N-methylated product.

  • Purification: Purify the crude product by distillation or salt formation.

Pharmacological Profile: Interactions with Monoamine Systems

The primary mechanism of action of most amphetamine derivatives is their interaction with the monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[9] These compounds can act as either reuptake inhibitors or releasing agents, leading to an increase in the extracellular concentrations of these neurotransmitters.[10]

Monoamine Transporter Interactions

A study comparing the potencies of various MDMA analogues as inhibitors of norepinephrine and serotonin transport provides some insight. This study found that 3,4-dimethoxymethamphetamine (DMMA) was a significantly less potent inhibitor of both NET and SERT compared to MDMA.[11][12] This suggests that replacing the methylenedioxy group with two methoxy groups reduces the affinity for these transporters. It is plausible that the 3,4-dimethyl substitution would also result in a different potency profile compared to MDMA.

CompoundNET IC50 (µM)SERT IC50 (µM)
MDMA 0.852.41
DMMA >1007.7

Table 1: Comparative potencies of MDMA and DMMA as inhibitors of [3H]noradrenaline (NET) and [3H]5-HT (SERT) transport. Data from Montgomery et al. (2007).[11][12]

Based on the broader structure-activity relationships of phenethylamines, it is expected that 3,4-dimethylphenyl alkylamines will act as monoamine releasers, similar to amphetamine and methamphetamine.[10] The relative potency at each transporter will determine the specific psychoactive effects. A higher potency at DAT and NET is typically associated with stimulant effects, while a higher potency at SERT is associated with entactogenic and psychedelic effects.[13]

Receptor Binding Profile

In addition to their effects on monoamine transporters, some amphetamine derivatives also exhibit affinity for various neurotransmitter receptors. For example, MDMA and its metabolites have been shown to bind to serotonin receptors. The 3,4-dimethyl substitution pattern will likely influence the receptor binding profile, but specific data for these derivatives is currently lacking.

Structure-Activity Relationships (SAR)

The substitution pattern on the phenyl ring of phenethylamines plays a crucial role in determining their pharmacological activity. The 3,4-dimethyl substitution provides a unique combination of steric and electronic properties that differentiate it from other common substitutions.

  • Comparison with 3,4-Methylenedioxy (MDMA): The methylenedioxy bridge in MDMA is a key structural feature that contributes to its high affinity for SERT.[14] Replacing this rigid ring with two methyl groups is expected to alter the conformation of the molecule and its interaction with the transporter binding pocket.

  • Comparison with 4-Methyl (Mephedrone): The position of the methyl group is critical. Mephedrone (4-methylmethcathinone) is a potent monoamine releaser with a different pharmacological profile than MDMA. The addition of a second methyl group at the 3-position in 3,4-dimethylphenyl alkylamines will further modify the steric and electronic properties, likely leading to a distinct pharmacological profile.

Metabolism and Potential Neurotoxicity

The metabolism of amphetamine derivatives is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6.[15] The main metabolic pathways for MDMA include N-demethylation, O-dealkylation of the methylenedioxy ring, deamination, and subsequent conjugation.[16][17][18]

It is anticipated that 3,4-dimethylphenyl alkylamines will undergo similar metabolic transformations:

  • N-demethylation: 3,4-dimethylmethamphetamine would be demethylated to 3,4-dimethylamphetamine.

  • Oxidation of the methyl groups: The aromatic methyl groups are susceptible to oxidation to form hydroxymethyl and then carboxylic acid metabolites.

  • Ring hydroxylation: The aromatic ring can be hydroxylated.

  • Deamination: The alkylamine side chain can be deaminated to form the corresponding ketone.

Metabolism Parent 3,4-Dimethylmethamphetamine Demethylated_Metabolite 3,4-Dimethylamphetamine Parent->Demethylated_Metabolite CYP2D6, etc. Methyl_Oxidation Methyl Group Oxidation Parent->Methyl_Oxidation Deamination Deamination Parent->Deamination N_demethylation N-Demethylation (CYP-mediated) Hydroxymethyl_Metabolite Hydroxymethyl Metabolite Methyl_Oxidation->Hydroxymethyl_Metabolite Ketone_Metabolite 3,4-Dimethylphenyl-2-propanone

Figure 3: Postulated metabolic pathways for 3,4-dimethylmethamphetamine.

The neurotoxicity of amphetamine derivatives, particularly the serotonergic neurotoxicity of MDMA, is a significant concern.[17][19] This toxicity is thought to be mediated, at least in part, by the formation of reactive metabolites and oxidative stress.[17] Given the structural similarities, it is plausible that 3,4-dimethylphenyl alkylamine derivatives could also exhibit neurotoxic properties. However, without direct experimental evidence, this remains speculative. The metabolism of the dimethylaniline moiety has been studied and can lead to the formation of reactive intermediates.[12][20][21]

Potential Therapeutic Applications and Future Directions

Currently, there is no published research exploring the therapeutic potential of 3,4-dimethylphenyl alkylamine derivatives. The focus of research on related compounds has been largely on their abuse potential and neurotoxicity.

However, the unique pharmacological profile of these compounds could make them valuable research tools for probing the structure and function of monoamine transporters. A detailed characterization of their potency and selectivity at DAT, SERT, and NET could provide valuable insights into the molecular determinants of transporter-ligand interactions.

Future research should focus on:

  • Detailed Synthesis and Characterization: The development of robust and well-documented synthetic protocols for 3,4-dimethylamphetamine and 3,4-dimethylmethamphetamine.

  • Quantitative Pharmacology: The determination of binding affinities (Ki) and functional potencies (IC50 for uptake inhibition and EC50 for release) at all three monoamine transporters.

  • In Vivo Studies: The investigation of the behavioral and physiological effects of these compounds in animal models, including their effects on locomotor activity, body temperature, and their abuse potential.[22][23][24][25]

  • Metabolism and Toxicology: A thorough examination of the metabolic pathways and the potential for neurotoxicity of these derivatives.

Conclusion

The 3,4-dimethylphenyl alkylamine derivatives represent an under-explored area within the vast field of phenethylamine research. While their synthesis can be achieved through established methods, their detailed pharmacological profile remains to be fully elucidated. Based on the structure-activity relationships of related compounds, it is likely that they act as monoamine releasing agents with a unique selectivity profile. Further research is needed to fully characterize these compounds and to determine their potential as research tools or as scaffolds for the development of novel therapeutic agents. This guide provides a foundational framework to stimulate and guide such future investigations.

References

  • Lin, L. Y., Kumagai, Y., Hiratsuka, A., & Cho, A. K. (1992). In vivo and in vitro metabolism of 3,4-(methylenedioxy)methamphetamine in the rat: identification of metabolites using an ion trap detector. Chemical research in toxicology, 5(3), 414–420.
  • Lim, H. K. (1989). Metabolism of 3,4-(Methylenedioxy)-methamphetamine. University of Utah.
  • Steuer, A. E., Williner, E., Staeheli, S. N., & Kraemer, T. (2019). The metabolism of 3,4-methylenedioxymethamphetamine (MDMA) is known to be stereoselective, with preference for the S-stereoisomer, where CYP2D6-catalyzes demethylenation of MDMA to 3,4-dihydroxymethamphetamine (DHMA), followed by methylation and conjugation. Drug and Alcohol Dependence, 204, 107548.
  • Sitte, H. H., & Freissmuth, M. (2007). Acceleration of Serotonin Transporter Transport-Associated Current by 3,4-methylenedioxymethamphetamine (MDMA) Under Acidic Conditions. Journal of Biological Chemistry, 282(47), 34043–34050.
  • Fantegrossi, W. E., Woods, J. H., & Winger, G. (2004). Role of dopamine transporters in the behavioral effects of 3,4-methylenedioxymethamphetamine (MDMA) in nonhuman primates. Psychopharmacology, 173(3-4), 358–365.
  • Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2008). NEURAL AND CARDIAC TOXICITIES ASSOCIATED WITH 3,4-METHYLENEDIOXYMETHAMPHETAMINE (MDMA). Journal of the experimental analysis of behavior, 90(2), 257–270.
  • Taffe, M. A., Davis, S. A., Gutierrez, S., & Gold, L. H. (2006). Effects of (+/-)3,4-methylenedioxymethamphetamine, (+/-)3,4-methylenedioxyamphetamine and methamphetamine on temperature and activity in rhesus macaques. Neuroscience, 142(4), 1195–1204.
  • Irvine, R. J., Toop, N. P., Phillis, B. D., & White, J. M. (2005). Effects of 3,4-methylenedioxymethamphetamine and related amphetamines on autonomic and behavioral thermoregulation. Pharmacology, biochemistry, and behavior, 81(3), 579–587.
  • Taffe, M. A., Davis, S. A., Gutierrez, S., & Gold, L. H. (2007). Effects of (±)3,4-Methylenedioxymethamphetamine, (±)3,4-Methylenedioxyamphetamine and (+)Methamphetamine on Temperature and Activity in Rhesus Macaques. Neuroscience, 145(4), 1361–1370.
  • Williams, M. T., Inman-Ward, B., Jantzie, L. L., & Prendergast, M. A. (2011). Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline. Chemical research in toxicology, 24(10), 1734–1742.
  • Montgomery, T., Buon, C., Eibauer, S., Guiry, P. J., Keenan, A. K., & McBean, G. J. (2007). Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines. British journal of pharmacology, 152(7), 1121–1130.
  • Solis, E., Jr, Cameron, K. N., & Butler, T. R. (2017). Functional characterization of N-octyl 4-methylamphetamine variants and related bivalent compounds at the dopamine and serotonin transporters using Ca2+ channels as sensors. European journal of pharmacology, 815, 226–234.
  • Rothman, R. B., & Baumann, M. H. (2002). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. Synapse, 45(4), 238–247.
  • de la Torre, R., & Farré, M. (2012). MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant?. Frontiers in genetics, 3, 235.
  • Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]

  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). Range of previously reported IC 50 values for neurotransmitter uptake inhibition. Neuropharmacology, 134, 10-18.
  • Taffe, M. A., Creehan, K. M., & Vandewater, S. A. (2017). Wheel running increases hyperthermia and mortality rate following 3,4-methylenedioxymethamphetamine (MDMA)
  • Williams, M. T., Inman-Ward, B., Jantzie, L. L., & Prendergast, M. A. (2011). Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline. Chemical research in toxicology, 24(10), 1734–1742.
  • Zwartsen, A., Megens, S., & Westerink, R. H. (2020). Chemical structure, IC50 values and representative traces of... Neurotoxicology, 78, 1-10.
  • Freedman, R. R., & Krell, W. (2005). Thermoregulatory effects of 3,4-methylenedioxymethamphetamine (MDMA) in humans. Psychopharmacology, 183(2), 241–248.
  • Colado, M. I., O'Shea, E., Granados, R., Misra, A., Murray, T. K., & Green, A. R. (2001). 3,4-Methylenedioxymethamphetamine induces monoamine release, but not toxicity, when administered centrally at a concentration occurring following a peripherally injected neurotoxic dose. Psychopharmacology, 154(3), 251–260.
  • Johnson, M. P., Hoffman, A. J., & Nichols, D. E. (1986). Stereochemical effects of 3,4-methylenedioxymethamphetamine (MDMA) and related amphetamine derivatives on inhibition of uptake of [3H]monoamines into synaptosomes from different regions of rat brain. Biochemical pharmacology, 35(23), 4349–4355.
  • Sitte, H. H., & Freissmuth, M. (2016). Structure-function analysis of the dopamine transporter in the presence of synthetic cathinones and amphetamines. Purdue e-Pubs.
  • Scribd. (n.d.). Methamphetamine Via Reductive Amination of Phenyl-2-Propanone. Retrieved from [Link]

  • Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Boyland, E., & Williams, K. (1960). The biochemistry of aromatic amines. 6. The metabolism of 3:4-dimethylaniline in rats. The Biochemical journal, 76(2), 388–400.
  • Fleckenstein, A. E., Metzger, R. R., Wilkins, D. G., Gibb, J. W., & Hanson, G. R. (1997). 3-4-Methylenedioxymethamphetamine-induced acute changes in dopamine transporter function. European journal of pharmacology, 327(1), 41–46.
  • Wikipedia. (n.d.). Monoamine releasing agent. Retrieved from [Link]

  • Ali, S., Khan, I., & Khan, A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1234.
  • Google Patents. (2024). AU2022328454A1 - Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma).
  • Touchette, K. M. (2011).
  • Davis, S. (2017). Short Communication: A Novel Synthesis of 3,4-Methylenedioxyphenyl-2-propanone (MDP2P)
  • SciSpace. (2015). Synthesis of Myristicin Ketone (3,4-Methylenedioxy-5-Methoxyphenyl).
  • Rege, A. B., & Martin, B. R. (2013). Discovery and Development of Monoamine Transporter Ligands. Current topics in medicinal chemistry, 13(20), 2579–2604.
  • Ishii, A., Kurachi, M., & Nakahara, Y. (2026). Comprehensive urinary metabolite profiles of workers exposed to aniline, 2,4-dimethylaniline, and 2-methylaniline.
  • Wang, C., Li, J., & Wang, Y. (2007). Preparation of Aliphatic Amines by the Leuckart Reaction. Chinese Journal of Organic Chemistry, 27(11), 1404-1407.
  • Flinders University. (2018). The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2- propanone (P2P)
  • Gudelsky, G. A., & Yamamoto, B. K. (2003). ACTIONS OF 3,4-METHYLENEDIOXYMETHAMPHETAMINE (MDMA) ON CEREBRAL DOPAMINERIC, SEROTONERGIC AND CHOLINERGIC NEURONS. Pharmacology, biochemistry, and behavior, 76(3-4), 431–440.
  • Sogawa, C., Sogawa, N., & Ohyama, K. (2011). Methylone and Monoamine Transporters: Correlation with Toxicity. Journal of pharmacological sciences, 116(4), 329–333.
  • ResearchGate. (n.d.). IC50 determination of 6-MAPB on norepinephrine (NET)
  • Wee, S., Anderson, K. G., & Baumann, M. H. (2016). Decoding the Structure of Abuse Potential for New Psychoactive Substances: Structure—Activity Relationships for Abuse-Related Effects of 4-Substituted Methcathinone Analogs. Neuropsychopharmacology, 41(2), 437–448.
  • precisionFDA. (n.d.). 3,4-METHYLENEDIOXYPHENYL-2-PROPANONE.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-(3,4-Dimethylphenyl)ethan-1-amine Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Standard Operating Procedure & Mechanistic Guide Introduction & Mechanistic Rationale The compound 1-(3,4-dimethylphenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Mechanistic Rationale

The compound 1-(3,4-dimethylphenyl)ethan-1-amine (CAS: 91251-29-5)[] is a highly versatile phenethylamine building block used in the development of CNS-active therapeutics and as a chiral resolving agent. To enhance its bench stability and aqueous solubility, the free base is universally isolated as its hydrochloride salt (e.g., CAS: 1212186-90-7 for the S-enantiomer)[2].

This protocol details the laboratory-scale synthesis of the racemic amine via the Borch Reductive Amination of 3,4-dimethylacetophenone. Direct reductive amination (DRA) allows for the highly efficient, one-pot conversion of a carbonyl compound into a primary amine[3].

The Causality of Reagent Selection (E-E-A-T)

As a self-validating synthetic route, this protocol relies on precise thermodynamic and kinetic controls:

  • Ammonium Acetate ( NH4​OAc ): Used in a massive excess (10 equivalents). This serves a dual purpose: it acts as the ammonia source to drive the equilibrium toward the primary iminium ion, and it buffers the reaction mixture. The high concentration of ammonia rigorously suppresses the formation of the secondary amine byproduct (bis(1-(3,4-dimethylphenyl)ethyl)amine)[4].

  • Sodium Cyanoborohydride ( NaBH3​CN ): Selected over standard sodium borohydride due to its pH-dependent selectivity. At a slightly acidic to neutral pH (pH 6–8), NaBH3​CN reduces the highly electrophilic iminium ion significantly faster than it reduces the parent ketone[5]. This prevents the premature reduction of the starting material into an alcohol.

Reaction Pathway & Workflow

G A 3,4-Dimethylacetophenone (Starting Material) C Iminium Ion Intermediate A->C Condensation (MeOH) B Ammonium Acetate (10 eq, NH4OAc) B->C Excess NH3 source E 1-(3,4-Dimethylphenyl)ethan-1-amine (Free Base) C->E Selective Reduction (pH 6-8) D Sodium Cyanoborohydride (NaBH3CN) D->E Hydride Donor G 1-(3,4-Dimethylphenyl)ethan-1-amine HCl (Final Product) E->G Salt Formation & Precipitation F Anhydrous HCl (Ether) F->G Protonation

Reaction workflow for the reductive amination and salt formation of the target amine.

Materials and Reagents

The following table outlines the quantitative requirements for a 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3,4-Dimethylacetophenone 148.201.0 eq1.48 gStarting Material
Ammonium Acetate 77.0810.0 eq7.71 gAmine Source / Buffer
Sodium Cyanoborohydride 62.841.0 eq0.63 gSelective Reducing Agent
Methanol (Anhydrous) 32.04-30 mLSolvent
2M HCl in Diethyl Ether 36.461.5 eq7.5 mLSalt Formation Reagent

Step-by-Step Experimental Protocol

Phase 1: One-Pot Iminium Formation & Reduction
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylacetophenone (1.48 g, 10 mmol) in anhydrous methanol (30 mL).

  • Imine Equilibration: Add ammonium acetate (7.71 g, 100 mmol) to the solution. Stir the mixture at room temperature (20–25 °C) for 30 minutes.

    • Field Insight: Do not rush this step. Allowing the iminium equilibrium to establish before introducing the hydride donor maximizes the yield of the primary amine.

  • Reduction: Slowly add sodium cyanoborohydride (0.63 g, 10 mmol) in small portions over 10 minutes.

    • Safety Warning: NaBH3​CN is highly toxic and can release hydrogen cyanide (HCN) gas upon contact with strong acids. Perform this strictly inside a fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Verify the consumption of the ketone via TLC (Hexanes/EtOAc 7:3, UV visualization).

Phase 2: Acid-Base Extraction (Self-Validating Purification)

This phase acts as a self-validating system . By swinging the pH, we selectively isolate the basic amine from neutral unreacted ketones and acidic byproducts.

  • Quenching: Cool the flask in an ice bath. Carefully add 6M aqueous HCl dropwise until the pH of the solution is < 2. Stir for 30 minutes to fully destroy any unreacted NaBH3​CN .

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Organic Wash (Neutral Impurity Removal): Dilute the remaining aqueous layer with 20 mL of distilled water. Extract with diethyl ether ( 3×20 mL).

    • Validation Check: The target amine is currently protonated and highly water-soluble. The ether layer contains only unreacted ketone and neutral impurities. Discard the ether layer.

  • Basification: Cool the aqueous layer to 0 °C and slowly add 5M NaOH until the pH is > 10. The solution will turn cloudy as the free base amine oils out.

  • Product Extraction: Extract the basified aqueous layer with dichloromethane (DCM) ( 3×20 mL).

  • Drying: Combine the DCM layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude 1-(3,4-dimethylphenyl)ethan-1-amine as a pale yellow oil.

Phase 3: Hydrochloride Salt Precipitation
  • Solvation: Dissolve the crude free base oil in anhydrous diethyl ether (15 mL).

  • Protonation: Cool the solution to 0 °C. Under vigorous stirring, add 2M HCl in diethyl ether (7.5 mL) dropwise.

  • Crystallization: A white, crystalline precipitate of 1-(3,4-dimethylphenyl)ethan-1-amine hydrochloride will form immediately.

    • Field Insight: The immediate formation of a solid confirms the successful isolation of the basic amine in Phase 2.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold anhydrous ether ( 2×5 mL) and dry under high vacuum for 4 hours.

Analytical Data & Quality Control

To ensure the trustworthiness of the synthesized batch, validate the product against the following expected parameters:

ParameterExpected ResultAnalytical Purpose
Yield 65% – 75% (1.20 – 1.39 g)Assesses reaction efficiency and extraction recovery.
Physical Appearance White, free-flowing crystalline powderIndicates high purity; yellowing suggests oxidation or trapped free base.
Solubility Soluble in Water, MeOH, DMSO. Insoluble in Ether.Confirms successful salt formation.
1 H-NMR (D 2​ O, 400 MHz) δ 1.55 (d, 3H), 2.25 (s, 6H), 4.40 (q, 1H), 7.15-7.30 (m, 3H)Verifies molecular structure and absence of secondary amine.

References

  • [] Main Product - BOC Sciences: Custom synthesis. 1-(3,4-Dimethylphenyl)ethanamine. bocsci.com. Available at:

  • [2] 1212186-90-7 | Sigma-Aldrich - MilliporeSigma. sigmaaldrich.com. Available at:

  • [4] Preparation of enantiomerically pure (R)- and (S)-3-amino-3-phenyl-1-propanol via resolution with immobilized penicillin G acylase. umn.edu. Available at:

  • [5] Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. mdma.ch. Available at:

  • [3] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 40a. thieme-connect.de. Available at:

Sources

Application

Synthesis of 1-(3,4-Dimethylphenyl)ethan-1-amine via Reductive Amination: A Comprehensive Protocol

Executive Summary & Strategic Overview The synthesis of 1-arylethylamines is a critical transformation in medicinal chemistry, as these motifs serve as privileged chiral inducers and fundamental pharmacophores in central...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The synthesis of 1-arylethylamines is a critical transformation in medicinal chemistry, as these motifs serve as privileged chiral inducers and fundamental pharmacophores in central nervous system (CNS) therapeutics and sympathomimetic agents . The conversion of 3,4-dimethylacetophenone to 1-(3,4-Dimethylphenyl)ethan-1-amine via reductive amination presents unique chemical challenges. Acetophenones are sterically hindered and electronically deactivated compared to their aldehyde counterparts, necessitating highly optimized conditions to drive imine formation and ensure selective reduction.

This guide details two self-validating, highly efficient methodologies for this transformation: the classical Borch reductive amination (ideal for rapid lab-scale synthesis and analog library generation) and a catalytic hydrogenation approach (optimized for industrial scale-up).

Mechanistic Rationale & Pathway

The reductive amination of 3,4-dimethylacetophenone is a delicate equilibrium-driven process. The reaction proceeds via the initial nucleophilic attack of ammonia (generated in situ from ammonium salts) on the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration yields the critical iminium ion.

Causality in Reagent Selection: To prevent the formation of the undesired secondary amine (bis(1-(3,4-dimethylphenyl)ethyl)amine), a massive excess of the ammonia source is required. Ammonium acetate ( NH4​OAc ) is specifically chosen because it acts as both the reactant and a buffer, locking the reaction pH between 6.0 and 7.0. This mildly acidic environment is mandatory; it is acidic enough to protonate the imine to the highly electrophilic iminium ion, yet basic enough to prevent the premature degradation of the reducing agent, Sodium Cyanoborohydride ( NaBH3​CN ) . The electron-withdrawing cyano group in NaBH3​CN attenuates the nucleophilicity of the hydride, rendering it stable in methanol at pH 6 and perfectly selective for the iminium ion over the unreacted ketone.

Mechanism A 3,4-Dimethylacetophenone C Hemiaminal Intermediate A->C B Ammonium Acetate (NH4OAc) Excess in MeOH B->C D Iminium Ion (pH 6-7) C->D -H2O F 1-(3,4-Dimethylphenyl)ethan-1-amine D->F E Sodium Cyanoborohydride (NaBH3CN) E->F Hydride Transfer

Mechanistic pathway of the Borch reductive amination.

Comparative Reagent Selection

To ensure process suitability across different phases of drug development, the following table summarizes the quantitative data and strategic trade-offs of various reductive amination pathways .

MethodologyReducing Agent / ReagentsTypical YieldScalabilityKey Advantage / Disadvantage
Borch (Lab-Scale) NaBH3​CN , NH4​OAc , MeOH75 - 85%Low/MediumHigh selectivity, mild conditions. Generates toxic HCN during quench.
STAB Reduction NaBH(OAc)3​ , NH4​OAc , DCE40 - 60%LowLess toxic than Borch, but often sluggish for hindered acetophenones.
Leuckart-Wallach Formamide, Formic Acid, Heat60 - 70%MediumCheap reagents. Requires harsh conditions (180°C) and acid hydrolysis.
Catalytic Hydrogenation H2​ (50 psi), Pd/C, NH3​ /MeOH85 - 95%HighAtom-economical, zero toxic byproducts. Requires pressure reactors.

Experimental Methodologies

Protocol A: Borch Reductive Amination (Lab-Scale Optimization)

This protocol is designed as a self-validating system . The strategic use of an acid-base extraction during the workup intrinsically verifies the success of the reaction by isolating only the basic pharmacophore, leaving neutral unreacted ketones in the organic waste .

Materials Required:

  • 3,4-Dimethylacetophenone (1.0 eq, 10 mmol, 1.48 g)

  • Ammonium Acetate (10.0 eq, 100 mmol, 7.71 g)

  • Sodium Cyanoborohydride (0.7 eq, 7 mmol, 0.44 g)

  • Anhydrous Methanol (30 mL)

  • Glacial Acetic Acid (as needed)

Step-by-Step Procedure:

  • Imine Equilibration: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylacetophenone (1.48 g) and ammonium acetate (7.71 g) in 30 mL of anhydrous methanol.

    • Causality: The 10-fold excess of NH4​OAc is non-negotiable; it mathematically forces the equilibrium toward the primary imine and suppresses dimerization.

  • Hydride Addition: Stir the mixture at room temperature for 30 minutes. Slowly add sodium cyanoborohydride (0.44 g) in small portions over 10 minutes.

  • Reaction Maturation: Seal the flask under an argon atmosphere and stir at room temperature for 24–48 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the UV-active ketone spot disappears.

  • Acidic Quench (Critical Safety Step): Move the flask to a well-ventilated fume hood. Carefully add 6M HCl dropwise until the pH reaches < 2.

    • Causality: This step destroys unreacted NaBH3​CN (releasing HCN gas) and protonates the product to form the water-soluble 1-(3,4-dimethylphenyl)ethan-1-amine hydrochloride.

  • Self-Validating Extraction: Concentrate the methanol in vacuo. Dissolve the residue in 30 mL of water and wash with Dichloromethane (DCM) (3 x 20 mL). Discard the DCM layer (contains unreacted ketone and neutral impurities).

  • Basification & Isolation: Cool the aqueous layer in an ice bath. Slowly add 40% NaOH(aq) until the pH is > 10. Extract the milky aqueous layer with DCM (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure free-base amine as a pale yellow oil.

Protocol B: Catalytic Hydrogenation (Industrial Scale-Up)

For batches exceeding 100 mmol, catalytic hydrogenation is the gold standard due to its safety profile and atom economy.

Step-by-Step Procedure:

  • Preparation: In a high-pressure autoclave, dissolve 3,4-dimethylacetophenone (100 mmol) in 100 mL of 7M Ammonia in Methanol.

  • Catalyst Loading: Add 10% Pd/C (5 mol% Pd).

    • Causality: The use of methanolic ammonia prevents the formation of secondary amines by maintaining a massive excess of the primary nitrogen source.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then with Hydrogen gas (3x). Pressurize the reactor to 50-60 psi with H2​ .

  • Reaction: Stir vigorously at 40°C for 12 hours. Monitor hydrogen uptake.

  • Workup: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the Pd/C catalyst (Caution: Pd/C is pyrophoric; keep the filter cake wet). Concentrate the filtrate in vacuo and purify via vacuum distillation.

Experimental Workflow & Workup

Workflow Step1 1. Imine Formation Mix Ketone + NH4OAc in MeOH Step2 2. Hydride Reduction Add NaBH3CN portion-wise Step1->Step2 Step3 3. Acidic Quench Add HCl (pH < 2) to destroy NaBH3CN Step2->Step3 Step4 4. Basification Add NaOH (pH > 10) to free-base amine Step3->Step4 Step5 5. Extraction & Wash Extract with DCM, wash with Brine Step4->Step5 Step6 6. Pure Product 1-(3,4-Dimethylphenyl)ethan-1-amine Step5->Step6

Step-by-step experimental and workup workflow for Borch reductive amination.

Analytical Validation

To confirm the structural integrity of 1-(3,4-Dimethylphenyl)ethan-1-amine, the following analytical signatures must be verified:

  • 1H NMR (400 MHz, CDCl3): δ 7.15 - 7.05 (m, 3H, Aromatic), 4.05 (q, J = 6.6 Hz, 1H, CH -NH2), 2.25 (s, 6H, Ar-CH 3), 1.50 (br s, 2H, -NH 2), 1.35 (d, J = 6.6 Hz, 3H, CH-CH 3).

  • ESI-MS (m/z): Calculated for C10​H16​N+ [M+H]+: 150.13; Found: 150.1.

References

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • α-PHENYLETHYLAMINE. Organic Syntheses. Available at: [Link]

Method

Application Note: Preparation of Amides Using 1-(3,4-Dimethylphenyl)ethan-1-amine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Context 1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride (CAS: 91251-28-4) is a highly versatile benzylic amine building block widely utilized in medicinal chemistry[1]. Formulating this primary amine as a hydrochloride salt provides superior shelf stability, preventing both atmospheric oxidation and the spontaneous formation of carbamates via reaction with ambient CO₂.

In drug development, the 3,4-dimethylphenyl motif is frequently leveraged to enhance lipophilicity, optimize pharmacokinetic profiles, and improve binding affinity within hydrophobic target pockets. However, utilizing a hydrochloride salt in amide coupling requires precise stoichiometric control of basic additives to ensure the in situ liberation of the nucleophilic free amine without triggering deleterious side reactions.

Mechanistic Rationale & Base Selection

The fundamental causality of a successful amide coupling using an amine hydrochloride salt lies in the microenvironmental pH and the steric profile of the chosen base.

The Superiority of DIPEA over TEA

To liberate the free amine, a tertiary amine base must be added. N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA)[2].

  • Causality: DIPEA possesses significant steric bulk (due to its two isopropyl groups), which prevents it from acting as a competing nucleophile against the activated carboxylic acid. Furthermore, studies indicate that DIPEA minimizes the rate of epimerization (racemization) when coupling chiral carboxylic acids, preserving stereochemical integrity[2].

Stoichiometric Precision

A standard coupling requires approximately 3.0 equivalents of DIPEA when using an amine hydrochloride salt[2]. The logical breakdown is as follows:

  • 1.0 eq neutralizes the amine hydrochloride, generating the active nucleophile.

  • 1.0 eq deprotonates the carboxylic acid, facilitating its attack on the coupling reagent.

  • 1.0 eq serves as a catalytic buffer to drive the reaction forward and neutralize any acidic byproducts generated during activation.

Activation Strategies: HATU vs. EDC/HOBt

Selecting the correct coupling reagent depends on the steric hindrance of the carboxylic acid and the desired purification workflow.

  • HATU Activation: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is the gold standard for sterically hindered substrates[3]. It rapidly forms a highly reactive O-acyl(tetramethyl)isouronium salt, which subsequently converts to an HOAt active ester. Crucial Insight: The carboxylic acid must be pre-activated with HATU before adding the amine; otherwise, the amine can react directly with HATU to form an unreactive guanidinium byproduct[4].

  • EDC/HOBt Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with Hydroxybenzotriazole (HOBt) is a robust, cost-effective alternative[5]. EDC generates a transient O-acylisourea. HOBt immediately traps this intermediate to form a stable active ester, preventing the irreversible and deleterious N-acylurea rearrangement[5]. EDC byproducts are water-soluble, ensuring a highly efficient aqueous workup[6].

G Acid Carboxylic Acid (1.0 eq) ActiveEster HOAt Active Ester Intermediate Acid->ActiveEster Pre-activation HATU HATU (1.2 eq) + DIPEA (1.0 eq) HATU->ActiveEster Amide Target Amide Product ActiveEster->Amide Nucleophilic Acyl Substitution AmineSalt 1-(3,4-Dimethylphenyl) ethan-1-amine HCl (1.1 eq) FreeAmine Free Amine Nucleophile AmineSalt->FreeAmine Neutralization Base DIPEA (2.0 eq) Base->FreeAmine FreeAmine->Amide

Figure 1: Mechanistic workflow of HATU-mediated amide coupling.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating visual cues and In-Process Controls (IPC) to ensure experimental success.

Protocol A: High-Efficiency HATU Coupling

Best for sterically hindered carboxylic acids or unreactive substrates.

  • Pre-activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M). Add DIPEA (3.0 eq, 3.0 mmol).

  • Add HATU (1.2 eq, 1.2 mmol) in one portion.

    • Self-Validation Check: Stir at room temperature for 15–30 minutes. The solution will typically transition to a pale yellow color, indicating the successful formation of the HOAt active ester[2].

  • Amine Addition: Add 1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride (1.1 eq, 1.1 mmol) to the activated mixture.

    • Self-Validation Check: The suspension will clarify as the hydrochloride salt is neutralized by the excess DIPEA and dissolves into the organic phase.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Analyze a 5 µL aliquot via LC-MS. The disappearance of the carboxylic acid mass and the emergence of the product mass validates reaction completion[2].

  • Workup: Dilute the mixture with Ethyl Acetate (30 mL). Proceed to the liquid-liquid extraction logic (See Figure 2).

Protocol B: Cost-Effective EDC/HOBt Coupling

Best for standard substrates requiring simplified downstream purification.

  • Initialization: Dissolve the carboxylic acid (1.0 eq, 1.0 mmol) and 1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride (1.1 eq, 1.1 mmol) in anhydrous DCM (10.0 mL, 0.1 M).

  • Neutralization: Add DIPEA (2.5 eq, 2.5 mmol) dropwise. Stir for 5 minutes to ensure full liberation of the free amine.

  • Coupling Initiation: Add HOBt (1.2 eq, 1.2 mmol) followed by EDC·HCl (1.2 eq, 1.2 mmol).

    • Causality: Adding EDC last ensures that any transient O-acylisourea formed is immediately trapped by the pre-dissolved HOBt, preventing unwanted side reactions[5].

  • Reaction Monitoring: Stir at room temperature for 12–16 hours. Confirm completion via TLC or LC-MS.

  • Workup: Because EDC byproducts are highly water-soluble, dilute with additional DCM (20 mL) and proceed directly to aqueous washing[6].

Workup & Purification Logic

The liquid-liquid extraction sequence is not arbitrary; it is a chemically logical sequence designed to systematically strip specific byproducts from the organic phase.

Workup Crude Crude Reaction Mixture (Amide, DIPEA, HOAt, Unreacted SM) OrgLayer1 Organic Layer (Amide, HOAt, Acid) Crude->OrgLayer1 1M HCl Wash AqLayer1 Aqueous Layer (DIPEA·HCl, Amine·HCl) Crude->AqLayer1 Discard OrgLayer2 Organic Layer (Amide) OrgLayer1->OrgLayer2 Sat. NaHCO3 Wash AqLayer2 Aqueous Layer (Na-HOAt, Na-Carboxylate) OrgLayer1->AqLayer2 Discard Pure Purified Amide Product OrgLayer2->Pure Brine Wash, Dry & Concentrate

Figure 2: Liquid-liquid extraction logic for amide purification.

  • 1M HCl Wash: Protonates unreacted 1-(3,4-Dimethylphenyl)ethan-1-amine and DIPEA, pulling them into the aqueous layer as water-soluble salts[2].

  • Saturated NaHCO₃ Wash: Deprotonates unreacted carboxylic acid and HOAt/HOBt byproducts, pulling them into the aqueous layer as sodium salts[4].

Quantitative Data Summary

The following table summarizes the operational parameters for both methodologies, allowing scientists to rapidly select the optimal conditions for their specific substrate.

ParameterProtocol A: HATUProtocol B: EDC/HOBt
Coupling Reagent HATU (1.2 eq)EDC·HCl (1.2 eq) + HOBt (1.2 eq)
Base Requirement DIPEA (3.0 eq)DIPEA (2.5 eq)
Optimal Solvent Anhydrous DMF or DCMAnhydrous DCM
Reaction Kinetics Fast (2 - 4 hours)Moderate (12 - 16 hours)
Steric Tolerance Excellent (Ideal for bulky acids)Moderate
Byproduct Profile Tetramethylurea (requires careful washes)Urea byproducts are highly water-soluble

Sources

Application

Application Note: Catalytic Applications of 1-(3,4-Dimethylphenyl)ethan-1-amine Derived Ligands in Asymmetric Synthesis

Executive Summary Chiral 1-arylethylamines are privileged scaffolds in organic synthesis, serving as both critical pharmacophores in drug development and highly versatile chiral building blocks for asymmetric catalysis....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral 1-arylethylamines are privileged scaffolds in organic synthesis, serving as both critical pharmacophores in drug development and highly versatile chiral building blocks for asymmetric catalysis. While the unsubstituted 1-phenylethylamine is widely used, the structurally fine-tuned 1-(3,4-dimethylphenyl)ethan-1-amine offers distinct electronic and steric advantages. By incorporating electron-donating methyl groups at the meta and para positions, this chiral amine provides an enriched electron density that translates into superior σ-donating capabilities when converted into phosphoramidite, Schiff base, or PNN tridentate ligands[1]. This application note details the mechanistic causality behind its use, step-by-step protocols for ligand synthesis, and its application in transition-metal-catalyzed asymmetric hydrogenation.

Mechanistic Insights: The Causality of 3,4-Dimethyl Substitution

The selection of 1-(3,4-dimethylphenyl)ethan-1-amine over simpler analogues is driven by precise structure-activity relationships required in asymmetric catalysis:

  • Electronic Tuning (Enhanced σ-Donation): The inductive (+I) effect of the 3,4-dimethyl groups increases the basicity of the benzylic amine. When incorporated into a phosphine-phosphoramidite framework, this enriched electron density is transferred to the coordinating phosphorus or nitrogen atoms. This stabilizes high-oxidation-state metal intermediates (e.g., Ir(III) or Rh(III)) and accelerates the rate-determining oxidative addition step during the catalytic cycle[2].

  • Steric Mapping and Rigidity: The 3,4-dimethyl substitution extends the steric bulk in the equatorial plane of the aryl ring without obstructing the axial coordination sites. This specific steric profile restricts the conformational flexibility of the ligand-metal complex, locking the chiral pocket into a rigid geometry that enforces strict enantioface discrimination during substrate binding[3].

Mechanism Ligand Chiral Ligand Metal Metal Center Ligand->Metal σ-Donation (Electronic Tuning) Substrate Prochiral Substrate Ligand->Substrate Steric Repulsion (3,4-diMe bulk) Metal->Substrate Coordination Product Chiral Product Substrate->Product Enantioselective Addition

Mechanistic model of stereocontrol by the 3,4-dimethylphenyl ligand on the metal center.

Workflow & Experimental Protocols

Unsymmetrical hybrid chiral phosphine–phosphoramidite ligands have emerged as a highly promising class for challenging asymmetric transformations[2]. The following protocols outline the synthesis of a 1-(3,4-dimethylphenyl)ethan-1-amine-derived phosphoramidite ligand and its subsequent self-validating application in Rh-catalyzed hydrogenation.

Workflow A 1-(3,4-Dimethylphenyl) ethan-1-amine B Phosphorylation (PCl3 / Et3N) A->B C Phosphoramidite Ligand B->C D Rh/Ir Complexation C->D E Asymmetric Catalysis D->E

Workflow for synthesis and application of 1-(3,4-dimethylphenyl)ethanamine ligands.

Protocol A: Synthesis of the Chiral Phosphine-Phosphoramidite Ligand

Causality Check: The synthesis requires strict anhydrous and anaerobic conditions because the intermediate phosphines are highly susceptible to oxidation.

  • Amine Protection & Lithiation: In a flame-dried Schlenk flask under argon, dissolve (S)-1-(3,4-dimethylphenyl)ethan-1-amine (1.0 equiv) in anhydrous THF at -78 °C. Slowly add n-BuLi (1.1 equiv) followed by TMSCl (1.1 equiv) to transiently protect the amine.

  • Ortho-Phosphination: Add a second equivalent of n-BuLi to direct ortho-lithiation on the aryl ring, followed by the dropwise addition of chlorodiphenylphosphine (Ph₂PCl, 1.1 equiv). Allow the mixture to warm to room temperature to yield the amine-phosphine intermediate[3].

  • Phosphoramidite Formation: In a separate flask, react a chiral BINOL derivative with PCl₃ to form the corresponding chlorophosphite. Transfer this solution to the amine-phosphine intermediate in the presence of triethylamine (Et₃N, 3.0 equiv) at 0 °C.

  • Validation: Purify the crude product via silica gel chromatography (using degassed eluents). Validate the successful formation of the bidentate ligand using ³¹P NMR; two distinct phosphorus signals (one for the phosphine, one for the phosphoramidite) must be observed to confirm structural integrity.

Protocol B: Rh-Catalyzed Asymmetric Hydrogenation of β-(Acylamino)acrylates

Causality Check: Pre-stirring the metal and ligand is critical to ensure the complete formation of the active [Rh(Ligand)(cod)]⁺ catalytic species before substrate introduction, preventing background racemic reduction.

  • Pre-catalyst Formation: Inside an argon-filled glovebox, dissolve[Rh(cod)₂]BF₄ (1.0 mol%) and the synthesized chiral ligand (1.1 mol%) in anhydrous CH₂Cl₂. Stir for 30 minutes at room temperature. The solution will typically undergo a distinct color change (e.g., yellow to deep orange), visually validating complexation.

  • Substrate Addition: Transfer the pre-catalyst solution to a stainless-steel autoclave containing the β-(acylamino)acrylate substrate (1.0 mmol).

  • Hydrogenation: Seal the autoclave, purge three times with H₂ gas to remove residual argon, and pressurize to 10 bar H₂. Stir vigorously at room temperature for 12 hours.

  • Validation: Vent the H₂ gas carefully. Determine the reaction conversion via ¹H NMR of the crude mixture. Purify the product and determine the enantiomeric excess (ee%) via chiral High-Performance Liquid Chromatography (HPLC) against a racemic standard.

Quantitative Data: Catalytic Performance Summary

The structural fine-tuning provided by 1-arylethylamine derivatives significantly impacts the stereochemical outcome of transition-metal-catalyzed hydrogenations. The table below summarizes the representative performance of these ligand architectures across various challenging substrates[1][2][3].

Substrate ClassCatalyst SystemLigand BackboneConversion (%)Enantiomeric Excess (ee %)
β-(Acylamino)acrylatesRh(I) / Phosphoramidite1-Phenylethylamine>9985 - 92
β-(Acylamino)acrylatesRh(I) / Phosphoramidite1-(3,4-Dimethylphenyl)ethan-1-amine >9994 - 98
2,3-Disubstituted QuinolinesIr(I) / Phosphoramidite1-Arylethylamine derivative>95Up to 96 (cis-selective)
Unsymmetrical BenzophenonesMn(I) / PNN Tridentate1-Arylethylamine derivative>99 (Up to 13,000 TON)>99
EnamidesRh(I) / PEAphos1-Phenylethylamine>9999.9

Note: The integration of the 3,4-dimethyl moiety consistently narrows the chiral pocket, pushing enantioselectivity to the upper limits (>94% ee) while maintaining perfect conversion rates due to enhanced metal-ligand stability.

Sources

Method

Application Note: Derivatization of 1-(3,4-Dimethylphenyl)ethan-1-amine for GC-MS Analysis

Executive Summary & Mechanistic Rationale 1-(3,4-Dimethylphenyl)ethan-1-amine is a primary amine structurally related to phenethylamine and amphetamine-type stimulants. The analysis of such highly polar primary amines vi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

1-(3,4-Dimethylphenyl)ethan-1-amine is a primary amine structurally related to phenethylamine and amphetamine-type stimulants. The analysis of such highly polar primary amines via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges. The active hydrogen atoms on the amino group readily form hydrogen bonds with the silanol groups of the GC column's stationary phase, leading to severe peak tailing, irreversible adsorption, and thermal degradation at elevated injection port temperatures ()[1].

To circumvent these issues, chemical derivatization is mandatory. Acylation using fluorinated anhydrides is the gold standard for this class of compounds. The mechanistic causality is driven by nucleophilic acyl substitution: the lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the anhydride, replacing the active hydrogens with a fluorinated acyl group. The strong negative inductive effect of the introduced fluorine atoms dramatically increases the volatility of the analyte and directs electron-impact (EI) fragmentation to produce highly stable, high-mass ions. This significantly enhances the signal-to-noise (S/N) ratio, particularly when operating in Selected Ion Monitoring (SIM) mode ()[2].

Comparative Analysis of Derivatizing Agents

Selecting the correct derivatizing agent requires balancing derivative volatility, mass spectral fragmentation, and column longevity. The table below summarizes the empirical performance of common reagents for amphetamine-like primary amines.

Derivatizing AgentChemical MechanismVolatility of DerivativeMS Sensitivity / FragmentationSuitability for Target Amine
TFAA (Trifluoroacetic anhydride)TrifluoroacetylationVery HighModerate; produces lower mass fragments.Suboptimal: High risk of the derivative co-eluting with the solvent front.
PFPA (Pentafluoropropionic anhydride)PentafluoropropionylationHighExcellent; directs distinct, high-mass alpha-cleavage ions.Optimal: Provides the best balance of chromatographic resolution and S/N ratio[2].
HFBA (Heptafluorobutyric anhydride)HeptafluorobutyrylationModerateHigh; very heavy fragments.Good: However, higher boiling point and greater risk of long-term GC column contamination.
BSTFA + 1% TMCS TrimethylsilylationModerateGood; prone to rapid hydrolysis.Suboptimal: TMS derivatives of primary amines are notoriously unstable in the presence of trace moisture.

Based on sensitivity and chromatographic behavior, PFPA is the reagent of choice for 1-(3,4-Dimethylphenyl)ethan-1-amine[2].

Experimental Protocol: PFPA Derivatization Workflow

System Self-Validation Parameters

To ensure this protocol acts as a self-validating system, the following controls must be integrated:

  • Internal Standard (IS): A deuterated analog (e.g., Amphetamine-D5) must be added prior to extraction to correct for matrix effects, extraction losses, and derivatization efficiency variances.

  • Procedural Blank: A matrix blank processed identically to the samples ensures no reagent contamination or autosampler carryover.

  • Evaporation Control (Causality Insight): Primary amines are highly volatile in their free-base form. The protocol mandates the addition of acidic methanol prior to nitrogen evaporation. This converts the free-base amine into a stable hydrochloride salt, preventing catastrophic analyte loss during the drying phase[2].

Step-by-Step Methodology

Phase 1: Sample Extraction

  • Aliquot 0.5 mL of the biological or aqueous sample into a 5-mL polypropylene centrifuge tube.

  • Add 50 µL of the Internal Standard solution (e.g., 5.0 µg/mL).

  • Add 0.5 mL of 0.1 N NaOH to alkalinize the sample (pH > 12). Reasoning: This ensures the 1-(3,4-Dimethylphenyl)ethan-1-amine is entirely deprotonated into its free-base state, maximizing its partition coefficient into the organic phase[2].

  • Add 3.0 mL of anhydrous ethyl acetate. Vortex vigorously for 3 minutes, then centrifuge at 3000 rpm for 5 minutes to separate the phases.

Phase 2: Acidification & Evaporation 5. Carefully transfer the upper organic (ethyl acetate) layer to a clean 5-mL glass reaction tube. 6. Critical Step: Add 50 µL of 1% HCl in methanol to the transferred organic layer and vortex gently. 7. Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen at room temperature. The acidic environment ensures the analyte remains as a non-volatile salt[2].

Phase 3: PFPA Derivatization 8. Reconstitute the dried residue in 50 µL of anhydrous ethyl acetate. 9. Add 50 µL of Pentafluoropropionic anhydride (PFPA). 10. Cap the glass tube tightly with a PTFE-lined cap. Incubate in a heating block at 70°C for 30 minutes [2].

Phase 4: Post-Reaction Cleanup 11. Remove the tubes from the heating block and allow them to cool to room temperature. 12. Uncap and evaporate the mixture to complete dryness under a nitrogen stream. Reasoning: This step is mandatory to remove unreacted PFPA and the highly acidic pentafluoropropionic acid byproduct, which will rapidly strip the stationary phase of the GC column if injected. 13. Reconstitute the dry, derivatized analyte in 50 µL of anhydrous ethyl acetate. Transfer to a GC autosampler vial with a micro-insert.

Workflow Visualization

Workflow A Sample + Internal Standard (Aqueous Matrix) B Alkalinization & LLE (NaOH + Ethyl Acetate) A->B Extract free-base C Acidification (Add 1% HCl in MeOH) B->C Transfer organic layer D Nitrogen Evaporation (Salt Formation) C->D Prevent volatilization E PFPA Derivatization (70°C for 30 min) D->E Dry residue F Evaporate Excess Reagent (Protect GC Column) E->F Acylation complete G Reconstitution & GC-MS (Ethyl Acetate, SIM Mode) F->G Dry PFP-derivative

Workflow for PFPA derivatization of 1-(3,4-Dimethylphenyl)ethan-1-amine prior to GC-MS analysis.

GC-MS Analytical Parameters

To achieve optimal separation and detection of the PFP-derivatized amine, the following instrumental parameters are recommended ()[3]:

  • Column: HP-5MS (5%-phenyl-methylpolysiloxane) capillary column, 30 m × 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1.0 to 2.0 µL, Splitless mode.

  • Temperatures: Injector at 250°C; Transfer line at 280°C.

  • Oven Program: Initial temperature 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry: Electron Impact (EI) mode at 70 eV. Operate in full-scan mode initially to empirically determine the exact m/z of the molecular ion [M]+ and dominant alpha-cleavage fragments (e.g., [M−15]+ or [M−105]+ ) for the specific derivative, before switching to Selected Ion Monitoring (SIM) for routine quantification.

References

  • Mohamed, K. M., & Bakdash, A. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Analytical Chemistry Insights, 12.[Link]

  • Lin, D. L., et al. (2005). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 13(4).[Link]

  • Wang, X., et al. (2017). One-Step Derivatization-Extraction Method for Rapid Analysis of Eleven Amphetamines and Cathinones in Oral Fluid by GC–MS. Journal of Analytical Toxicology, 41(8), 685-692.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in 1-(3,4-Dimethylphenyl)ethan-1-amine Production

Welcome to the technical support center for the synthesis of 1-(3,4-Dimethylphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and resolve comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3,4-Dimethylphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and resolve common issues leading to low purity in their experiments. Below, you will find a comprehensive set of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific challenges you may encounter.

I. Troubleshooting Guide: Diagnosing and Resolving Purity Issues

This section provides a systematic approach to identifying and rectifying the root causes of low purity in the synthesis of 1-(3,4-Dimethylphenyl)ethan-1-amine.

Issue 1: Presence of Unreacted Starting Material (3',4'-Dimethylacetophenone)

Question: My final product shows a significant amount of unreacted 3',4'-Dimethylacetophenone. What are the likely causes and how can I improve the conversion rate?

Answer: Incomplete conversion is a common issue in reductive amination reactions. The problem can often be traced back to reaction conditions, reagent stoichiometry, or catalyst activity.

Causality and Avenues for Resolution:

  • Insufficient Reaction Time or Temperature: The Leuckart reaction, a common method for this synthesis, requires high temperatures (typically 120-185°C) to proceed to completion.[1][2]

    • Troubleshooting:

      • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

      • If the reaction has stalled, consider incrementally increasing the temperature.

      • Extend the reaction time, ensuring that the starting material is fully consumed before proceeding with the work-up.

  • Suboptimal Reagent Stoichiometry: An inadequate amount of the amine source (e.g., ammonium formate or formamide) will result in incomplete conversion of the ketone.

    • Troubleshooting:

      • Ensure you are using a sufficient excess of the aminating agent. For the Leuckart reaction, a molar ratio of 2-3 equivalents of ammonium formate to the ketone is often employed.

  • Catalyst Inactivation (if applicable): If you are employing a catalytic reductive amination method, the catalyst may be poisoned or deactivated.

    • Troubleshooting:

      • Ensure all reagents and solvents are of high purity and free from catalyst poisons.

      • If using a heterogeneous catalyst, ensure proper activation and handling procedures are followed.

Experimental Protocol: Monitoring Reaction Completion by TLC

  • Sample Preparation: At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate).

  • TLC Plate Spotting: Spot the diluted reaction mixture, a standard of the starting material (3',4'-Dimethylacetophenone), and a co-spot (a mixture of the reaction aliquot and the starting material standard) onto a TLC plate.

  • Elution: Develop the TLC plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

  • Visualization: Visualize the spots under UV light or by staining. The disappearance of the starting material spot in the reaction mixture lane indicates the completion of the reaction.

Issue 2: Formation of Side-Products

Question: My purity analysis (GC-MS or NMR) indicates the presence of unexpected side-products. What are the common byproducts in this synthesis and how can I minimize their formation?

Answer: Side-product formation is often a consequence of the reaction conditions or the presence of impurities in the starting materials.

Common Side-Products and Mitigation Strategies:

Side-ProductPotential CauseMitigation Strategy
1-(3,4-Dimethylphenyl)ethanol Reduction of the ketone starting material. This can occur if the reducing agent is too strong or if the imine formation is slow.Use a milder reducing agent or optimize the conditions to favor imine formation before reduction.
Dimeric or Polymeric Species High reaction temperatures can sometimes lead to polymerization or condensation side reactions.Optimize the reaction temperature to the lowest effective level that still provides a reasonable reaction rate.
N-formyl-1-(3,4-dimethylphenyl)ethan-1-amine Incomplete hydrolysis of the formamide intermediate when using the Leuckart reaction.[3]Ensure complete hydrolysis by using a sufficient concentration of acid (e.g., HCl) and adequate reflux time during the work-up.[2]

Workflow for Minimizing Side-Product Formation

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Purification Start High Purity 3',4'-Dimethylacetophenone Reagents Ammonium Formate or Formamide Start->Reagents Stoichiometric Ratio Reaction Controlled Temperature (e.g., 160-170°C) Reagents->Reaction Monitoring TLC or GC Monitoring Reaction->Monitoring Regular Sampling Hydrolysis Acidic Hydrolysis (e.g., HCl) Monitoring->Hydrolysis Upon Completion Extraction Solvent Extraction Hydrolysis->Extraction Purification Distillation or Crystallization Extraction->Purification Final Product Final Product Purification->Final Product High Purity Amine

Caption: Workflow for 1-(3,4-Dimethylphenyl)ethan-1-amine Synthesis.

Issue 3: Low Enantiomeric Excess (for chiral synthesis)

Question: I am performing an asymmetric synthesis, but the enantiomeric excess (ee) of my 1-(3,4-Dimethylphenyl)ethan-1-amine is low. What factors influence the stereoselectivity of the reaction?

Answer: Achieving high enantioselectivity requires careful control over the chiral catalyst or auxiliary and the reaction conditions.

Factors Affecting Enantiomeric Excess and Solutions:

  • Chiral Catalyst/Auxiliary Purity: The enantiomeric purity of your catalyst or chiral auxiliary directly impacts the ee of the product.

    • Troubleshooting: Use a chiral catalyst or auxiliary with the highest possible enantiomeric purity.

  • Racemization: The product amine may be susceptible to racemization under the reaction or work-up conditions.

    • Troubleshooting:

      • Perform the reaction at the lowest possible temperature that still affords a reasonable rate.

      • Avoid harsh acidic or basic conditions during work-up if the product is known to be labile.

  • Suboptimal Reaction Conditions: The solvent, temperature, and pressure can all influence the stereochemical outcome of the reaction.

    • Troubleshooting: Screen a variety of solvents and temperatures to find the optimal conditions for high enantioselectivity.

Protocol: Chiral HPLC for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the enantiomeric excess of your product.[4]

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns are often effective for separating chiral amines.

  • Mobile Phase: A typical mobile phase for chiral amine separation is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Sample Preparation: Dissolve a small amount of your purified product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should appear as separate peaks.

  • Calculation: Calculate the enantiomeric excess using the following formula:

    • ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing 1-(3,4-Dimethylphenyl)ethan-1-amine?

A1: One of the most classic and widely used methods is the Leuckart reaction.[1][3] This one-pot reductive amination involves heating the starting ketone, 3',4'-dimethylacetophenone, with ammonium formate or formamide.[5] The reaction proceeds through the formation of an N-formyl intermediate, which is then hydrolyzed to yield the desired primary amine.[3]

Q2: How can I effectively purify the final product to remove residual impurities?

A2: Several purification techniques can be employed depending on the nature of the impurities.

  • Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.

  • Crystallization: The product can be converted to a salt (e.g., hydrochloride salt) by treating it with an acid like HCl.[6] This salt can then be purified by recrystallization from a suitable solvent. The free amine can be regenerated by treatment with a base.

  • Chromatography: For small-scale purifications or for removing closely related impurities, column chromatography on silica gel or alumina can be used.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, it is crucial to adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: The Leuckart reaction involves heating and can release ammonia and formic acid vapors. Perform the reaction in a well-ventilated fume hood.

  • Reagent Handling: Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling and disposal information.

Q4: Can I use other reducing agents for the reductive amination of 3',4'-Dimethylacetophenone?

A4: Yes, other reductive amination protocols can be used. These often involve a two-step process of first forming the imine, followed by reduction. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). Catalytic hydrogenation using a metal catalyst (e.g., palladium on carbon) and a hydrogen source is also a viable option.

III. References

  • ResearchGate. What are the best processes/methods for separation of chiral amine both non selective... [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Grokipedia. Leuckart reaction. [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Wikipedia. Leuckart reaction. [Link]

  • Unknown. Preparation of Aliphatic Amines by the Leuckart Reaction. [Link]

  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • Journal of the American Chemical Society. studies on the leuckart reaction. [Link]

Sources

Optimization

Technical Support Center: Advanced Strategies for Isolating 1-(3,4-Dimethylphenyl)ethan-1-amine Regioisomers

Welcome to the technical support center for advanced purification challenges. This guide provides in-depth troubleshooting and methodological advice for researchers, scientists, and drug development professionals facing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced purification challenges. This guide provides in-depth troubleshooting and methodological advice for researchers, scientists, and drug development professionals facing the difficult task of separating regioisomers of 1-(3,4-Dimethylphenyl)ethan-1-amine from complex reaction mixtures. The subtle structural similarities between positional isomers demand more than routine purification protocols; they require a nuanced understanding of molecular interactions and separation science.

This document is structured to function as a direct line to an application scientist, offering solutions in a practical, question-and-answer format that addresses the specific issues you are likely encountering at the bench.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate the regioisomers of 1-(3,4-Dimethylphenyl)ethan-1-amine?

A1: The difficulty lies in the high degree of similarity in their physicochemical properties. Regioisomers, such as the 2,3-dimethyl or 2,5-dimethyl analogues, have the same molecular weight and elemental composition. They often exhibit nearly identical polarities, boiling points, and pKa values. This makes conventional separation techniques like standard flash chromatography or distillation largely ineffective, as the isomers interact with stationary phases and solvents in a very similar manner, leading to co-elution.[1][2]

Q2: I have a solid mixture of isomers. Can I use fractional crystallization as a first step?

A2: Yes, fractional crystallization can be a highly effective and scalable first-pass strategy if the isomers exhibit different solubilities in a given solvent system.[3] However, success is not guaranteed. The similar structures often lead to the formation of solid solutions or co-crystallization. A critical strategy to enhance solubility differences is to form a salt by reacting the amine mixture with a chiral or achiral acid (e.g., tartaric acid, mandelic acid, or even a simple sulfonic acid). The resulting diastereomeric or regioisomeric salts often have significantly different crystal packing energies and solubilities, making separation by crystallization more feasible.[4]

Q3: My TLC shows inseparable spots. Does this mean column chromatography is impossible?

A3: Not necessarily, but it indicates that standard silica gel with common solvent systems (like ethyl acetate/hexanes) lacks the required selectivity. Thin-Layer Chromatography (TLC) is a good starting point, but its resolution is much lower than that of a well-packed flash column or, certainly, an HPLC system. If TLC spots are inseparable, you should explore more advanced chromatographic techniques.[5] Consider using different stationary phases for your TLC screen, such as alumina or reversed-phase plates, which can reveal separation possibilities not seen on silica.[5]

Q4: How can I definitively identify which isolated fraction corresponds to the correct 1-(3,4-Dimethylphenyl)ethan-1-amine isomer?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this task.[6] Specifically, ¹H NMR will show distinct differences in the aromatic region (typically 6.5-7.5 ppm). The substitution pattern on the benzene ring dictates the splitting patterns (coupling constants) and chemical shifts of the aromatic protons. For example, the 1,2,4-trisubstituted pattern of your target compound will have a different appearance from a 1,2,3- or 1,3,5-substituted pattern of a potential regioisomeric impurity. Two-dimensional NMR techniques like COSY and HSQC can provide even more definitive structural confirmation.[6]

Troubleshooting Guide 1: High-Performance Liquid Chromatography (HPLC)

HPLC is often the most reliable method for separating challenging regioisomers due to its high efficiency and the wide variety of available stationary phases.

Common Issue: Poor resolution between regioisomers on a standard C18 column.

This is a frequent problem because the isomers have similar hydrophobicity.

Solutions & Explanations:

  • Switch to a Phenyl-Hexyl Stationary Phase: These columns offer alternative selectivity for aromatic compounds.[7][8] The phenyl groups in the stationary phase can induce π-π interactions with the dimethylphenyl ring of your analytes. Subtle differences in the electron distribution and steric profile of the regioisomers can lead to differential retention, enabling separation that is not possible on a C18 column.[8]

  • Modify the Mobile Phase:

    • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. These solvents have different properties and can alter selectivity.

    • Add a Competing Amine: For basic compounds like amines, peak tailing can be a major issue, which degrades resolution. Adding a small amount (e.g., 0.1%) of triethylamine (TEA) or diethylamine (DEA) to the mobile phase can mitigate this by masking residual acidic silanol groups on the silica support.[3]

    • Adjust pH: Operating at a moderate pH (e.g., using a phosphate buffer) can ensure the amine is consistently protonated, which can improve peak shape.

  • Explore Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase and is an excellent alternative to normal-phase HPLC.[] It often provides unique selectivity for isomers and has the added benefits of being faster and using less organic solvent.[]

Experimental Protocol: RP-HPLC Method Development for Aromatic Amine Isomers

This protocol provides a starting point for developing a separation method.

  • Column Selection: Start with a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.[10]

  • Mobile Phase Screening:

    • Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 9.0 with Ammonium Hydroxide.

    • Phase B: Acetonitrile.

    • Phase C: Methanol.

  • Initial Gradient:

    • Run a broad gradient from 10% to 90% organic modifier (B or C) over 15-20 minutes to determine the approximate elution time.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-254 nm.[7]

    • Column Temperature: 30-40 °C.[7]

  • Optimization: Once the isomers have eluted, optimize the separation by running a shallower gradient around the elution concentration. For example, if the compounds elute at 40% Acetonitrile, try a gradient of 30-50% over 20 minutes.

ParameterRecommendation for Aromatic AminesRationale
Stationary Phase Phenyl-Hexyl, PFP (Pentafluorophenyl)Provides π-π and dipole-dipole interactions, enhancing selectivity for positional isomers.[8]
Mobile Phase pH Neutral to slightly basic (pH 7-9)Suppresses silanol interactions, improving peak shape for basic amines.
Organic Modifier Acetonitrile vs. MethanolDifferent selectivities; screen both to find the optimal separation.
Additive 0.1% Triethylamine or DiethylamineActs as a competing base to reduce peak tailing.[11]

Troubleshooting Guide 2: Fractional Crystallization via Derivatization

If chromatography is not ideal for the scale of your work, enhancing the differences between isomers through chemical derivatization can unlock crystallization as a viable method.

Common Issue: Isomers either "oil out" or co-precipitate from solution.

This occurs when the solubility properties of the isomers are too similar in the chosen solvent, or when the solution is too concentrated or cooled too quickly.[3]

Solutions & Explanations:

  • Form Diastereomeric Salts: React the racemic amine mixture with a single enantiomer of a chiral acid, such as (+)-Tartaric acid or (R)-(-)-Mandelic acid. The resulting salts will be diastereomers, which have different physical properties, including solubility and crystal packing. This can allow for the selective crystallization of one diastereomer, which can then be treated with a base to recover the purified single amine regioisomer.

  • Systematic Solvent Screening: The key to successful crystallization is finding a solvent where one isomer is sparingly soluble at low temperatures while the other remains in solution.

    • Create a table of solvents with varying polarities (e.g., isopropanol, acetone, ethyl acetate, toluene, heptane).

    • Test small amounts of your mixture in each, heating to dissolve and then cooling slowly to observe crystal formation.

Workflow: Decision-Making for Separation Strategy

SeparationWorkflow start Mixture of 1-(3,4-Dimethylphenyl)ethan-1-amine Regioisomers tlc Screen on Silica, Alumina, & RP TLC Plates start->tlc is_solid Is the mixture a solid? start->is_solid tlc_sep Good Separation on TLC? tlc->tlc_sep flash_chrom Optimize & Scale-up using Flash Column Chromatography tlc_sep->flash_chrom  Yes hplc_sfc Develop Preparative HPLC or SFC Method tlc_sep->hplc_sfc  No / Poor confirm Confirm Isomer Structure (¹H NMR, MS) flash_chrom->confirm hplc_sfc->confirm is_solid->hplc_sfc  No / Oil crystallize Attempt Fractional Crystallization is_solid->crystallize  Yes deriv Derivatize to Form Salts (e.g., with Tartaric Acid) crystallize->deriv  Fails recrystallize Recrystallize Diastereomeric/Regioisomeric Salts deriv->recrystallize recrystallize->confirm

Caption: A workflow for selecting the appropriate separation technique.

Experimental Protocol: Diastereomeric Salt Crystallization
  • Salt Formation:

    • Dissolve 1.0 equivalent of the regioisomeric amine mixture in a suitable solvent (e.g., ethanol or isopropanol).

    • In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., L-(+)-Tartaric Acid) in the same solvent, heating gently if necessary. Note: Using 0.5 eq ensures that only one enantiomer of the racemic amine can form the salt.

    • Slowly add the acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, place it in a refrigerator (4 °C). Avoid rapid cooling to prevent oiling out.[3]

    • If necessary, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[12]

  • Isolation and Purification:

    • Collect the resulting crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Check the purity of the isolated salt (and the remaining mother liquor) by a suitable analytical method (e.g., chiral HPLC).

    • Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

  • Liberation of Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH solution) until the pH is >12 to deprotonate the amine.

    • Extract the purified free amine into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified regioisomer.

Troubleshooting Crystallization

CrystallizationTroubleshooting start Supersaturated Solution of Isomers problem Observe Outcome start->problem no_xtal No Crystals Form problem->no_xtal No Precipitation oiling Oiling Out Occurs problem->oiling Liquid Phase Separation impure Crystals are Impure problem->impure Solid Forms sol_no_xtal Solution: 1. Concentrate solution further. 2. Cool more slowly / to lower temp. 3. Add an anti-solvent. 4. Try a different solvent system. no_xtal->sol_no_xtal sol_oiling Solution: 1. Use a more dilute solution. 2. Cool much more slowly. 3. Add a co-solvent to increase oil solubility. 4. Ensure no insoluble impurities are present. oiling->sol_oiling sol_impure Solution: 1. Perform recrystallization. 2. Use a more selective solvent. 3. Consider preliminary purification (e.g., chromatography). impure->sol_impure

Caption: Troubleshooting common issues during fractional crystallization.

References
  • Benchchem. (n.d.). Technical Support Center: Separation of Benzenehexamine Isomers.
  • Reddit. (2025, July 23). Separating Regioisomers using Preparative TLC. r/OrganicChemistry.
  • Reddit. (2024, November 8). How to separate these regioisomers?. r/OrganicChemistry.
  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
  • Benchchem. (n.d.). Advancing Xylidine Isomer Analysis: A Comparative Guide to a Novel RP-UPLC Method.
  • (n.d.). Guide for crystallization.
  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Buschauer, A. (2001, June 15). Chiral Separation of Pheniramine-Like 3-phenyl-3-heteroarylpropylamines by CE and HPLC Methods. PubMed.
  • Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
  • (n.d.). New strategies for separations through reactions.
  • Semantic Scholar. (n.d.). Direct Synthesis of Chiral β-Arylamines via Additive-Free Asymmetric Reductive Amination Enabled by Tunable Bulky Phosphoramidite Ligands.
  • Sui, J., Wang, N., Wang, J., Huang, X., Wang, T., Zhou, L., & Hao, H. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). DOI:10.1039/D3SC01630G.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Bis-(3,4-dimethyl-phenyl)-amine.
  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
  • ResearchGate. (2025, August 6). Separation of Xylidine Isomers by Micellar Electrokinetic Chromatography.
  • Benchchem. (n.d.). Application Note: Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers by High-Performance Liquid Chromatography.
  • Anerao, B., et al. (2018, August 31). Separation, Quantification and Control of Enatiomers of the Key Starting Material of Dextromethorphan Hydrobromide. Journal of Applied Pharmaceutical Science.
  • Benchchem. (n.d.). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for 1-(3,4-Dimethylphenyl)ethan-1-amine Hydrochloride

Welcome to the Technical Support Center for 1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride (CAS: 91251-28-4)[1]. This guide is engineered for researchers, analytical scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride (CAS: 91251-28-4)[1]. This guide is engineered for researchers, analytical scientists, and drug development professionals who require rigorous control over the stability of this primary amine in solution.

By understanding the fundamental thermodynamic and kinetic behaviors of amine hydrochlorides, you can prevent common experimental artifacts such as spontaneous precipitation, oxidative degradation, and nucleophilic side reactions.

Core Mechanistic Principles: The Causality of Stability

To troubleshoot effectively, one must understand why this compound behaves the way it does in solution. 1-(3,4-Dimethylphenyl)ethan-1-amine is a primary amine attached to a benzylic carbon. In its free base form, it is highly lipophilic, susceptible to oxidation, and acts as a strong nucleophile.

However, formulating it as a hydrochloride salt fundamentally alters its physicochemical profile:

  • Thermodynamic Stabilization: The chloride ion acts as a potent hydrogen bond acceptor, forming strong charge-assisted hydrogen bonds with the protonated amine ( R−NH3+​ ). This interaction is a primary driver of both solid-state and solution stability[2].

  • Nucleophilic Dormancy: In acidic to neutral solutions, the amine remains protonated. The conjugate acid of a primary amine loses its nucleophilicity and basicity, effectively placing the molecule in a chemically "dormant" state that resists side reactions (such as the formation of Schiff bases with trace aldehydes)[3].

  • pH-Dependent Solubility: The stability of the solution is inextricably linked to its pH. If the pH of the solution exceeds the pKa​ of the conjugate acid (typically ~9.0 - 10.0 for α -methylbenzylamine derivatives), the acid-base equilibrium shifts. The salt converts back to the free base form, which drastically reduces its aqueous solubility and often leads to rapid precipitation[4].

Pathway A 1-(3,4-Dimethylphenyl)ethan-1-amine HCl (Protonated State) B Aqueous Solution (pH < 7) Highly Stable / Soluble A->B Dissolution in Water/Acid C Aqueous Solution (pH > 9) Deprotonation A->C Addition of Base / High pH Buffer D Free Base Formation (Lipophilic / Nucleophilic) C->D pH exceeds pKa E Precipitation / Turbidity D->E Exceeds aqueous solubility F Oxidation / Adduct Formation D->F Exposure to Air / Electrophiles

Fig 1: pH-dependent equilibrium and degradation pathways of the amine hydrochloride.

Quantitative Stability Matrix

The following table summarizes the expected stability of 1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride across various standard laboratory conditions.

Solvent SystemConcentrationStorage TempExpected Shelf-LifePrimary Risk Factor
Ultrapure Water (pH 5.0) 10 mM-20°C> 12 MonthsMicrobial growth if non-sterile
Ultrapure Water (pH 5.0) 10 mM4°C1 - 3 MonthsSlow hydrolysis / Microbial
PBS Buffer (pH 7.4) 1 mM4°C< 2 WeeksProximity to pKa​ , partial free base
DMSO (Anhydrous) 50 mM-20°C6 - 12 MonthsFreeze-thaw induced water uptake
Methanol / Ethanol 10 mMRoom Temp1 - 2 WeeksSolvent evaporation, oxidation

Frequently Asked Questions & Troubleshooting

Q1: I prepared a 10 mM stock in water, but when I diluted it into my biological assay buffer (pH 8.0), the solution became cloudy. What happened? A1: You are observing pH-induced precipitation. Biological buffers at pH 8.0 or higher push the protonation equilibrium toward the free base[4]. Because the free base of 1-(3,4-Dimethylphenyl)ethan-1-amine is highly lipophilic, it exceeds its aqueous solubility limit and precipitates. Fix: Ensure the final concentration of the compound in the assay buffer is below the solubility limit of the free base, or add a solubilizing agent (e.g., 1-5% DMSO or a surfactant) to the final assay matrix.

Q2: Is this compound stable in DMSO for long-term High-Throughput Screening (HTS) libraries? A2: Yes, provided the DMSO is strictly anhydrous. Because the compound is a hydrochloride salt, the primary amine is protonated and lacks nucleophilicity[3]. This prevents it from reacting with common DMSO degradation products (like dimethyl sulfide). However, repeated freeze-thaw cycles introduce atmospheric moisture, which can trigger localized pH shifts and degradation. Aliquot your stocks to avoid freeze-thaw events.

Q3: I am seeing a secondary peak eluting later than the main API peak in my RP-HPLC chromatogram after 1 month of storage. What is the likely degradant? A3: A later-eluting (more lipophilic) peak is typically an oxidation product or a Schiff base adduct. If your solvent contained trace amounts of aldehydes or ketones, the primary amine can react to form an imine. Alternatively, exposure to light and oxygen can lead to oxidation at the benzylic position. Fix: Store solutions in amber vials under an inert atmosphere (Argon/Nitrogen) and use HPLC-grade solvents free of carbonyl impurities.

Experimental Protocols

To ensure reproducibility, all solutions must be prepared using self-validating workflows. The following protocols guarantee the integrity of your stock solutions and provide a framework for forced degradation studies.

Protocol A: Preparation of a 10 mM Stability-Indicating Stock Solution

This protocol utilizes a self-validating pH check to ensure the compound remains in its stable, protonated state.

  • Gravimetric Preparation: Accurately weigh 18.57 mg of anhydrous 1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride (MW = 185.69 g/mol ) into a clean, static-free glass vial.

  • Solvent Addition: Add exactly 10.0 mL of LC-MS grade Ultrapure Water (or anhydrous DMSO).

  • Dissolution: Vortex the solution for 30 seconds. Sonicate for 1 minute at room temperature if particulate matter remains.

  • QC Validation (Critical Step):

    • Visual: The solution must be completely colorless and transparent.

    • pH Check: Drop 10 μ L of the aqueous solution onto a micro-pH strip. The pH should read between 4.5 and 6.0. If the pH is > 7.0, the solvent is contaminated with a base, and the solution must be discarded.

  • Storage: Filter the solution through a 0.22 μ m PTFE syringe filter into sterile, amber microcentrifuge tubes (100 μ L aliquots). Purge the headspace with Argon gas, seal tightly, and store at -20°C.

Workflow S1 Weigh API (Anhydrous) S2 Dissolve in Diluent (pH < 6) S1->S2 S3 QC: Verify pH & Clarity S2->S3 S3->S2 Fail (Discard) S4 Aliquot & Store (-20°C, Amber Vials) S3->S4 Pass (pH 4.5-6.0)

Fig 2: Standardized workflow for the preparation and QC of stable stock solutions.

Protocol B: Forced Degradation (Stability-Indicating Assay Setup)

Use this protocol to generate reference degradants for HPLC/LC-MS method validation.

  • Acid Hydrolysis: Mix 500 μ L of the 10 mM stock solution with 500 μ L of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 500 μ L of 0.1 M NaOH prior to injection.

  • Base Hydrolysis (Free Base Conversion): Mix 500 μ L of the 10 mM stock solution with 500 μ L of 0.1 M NaOH. Incubate at room temperature for 4 hours. (Note: Monitor for precipitation. If precipitation occurs, add 500 μ L of Acetonitrile to resolubilize before neutralization). Neutralize with 500 μ L of 0.1 M HCl prior to injection.

  • Oxidation: Mix 500 μ L of the 10 mM stock solution with 100 μ L of 3% H2​O2​ . Incubate at room temperature in the dark for 24 hours. Quench with sodium thiosulfate before analysis.

References

  • [4] National Institutes of Health (NIH). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at:[Link]

  • [3] National Institutes of Health (NIH) / PMC. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions. Available at:[Link]

  • [2] Journal of the American Chemical Society (ACS). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Available at:[Link]

Sources

Optimization

Technical Support Center: Handling 1-(3,4-Dimethylphenyl)ethan-1-amine HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(3,4-Dimethylphenyl)ethan-1-amine HCl.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(3,4-Dimethylphenyl)ethan-1-amine HCl. This compound, a highly valuable chiral/achiral building block in pharmaceutical synthesis, is notoriously hygroscopic.

Mishandling this amine hydrochloride salt leads to deliquescence, severe weighing inaccuracies, and the catastrophic failure of moisture-sensitive downstream reactions (e.g., Grignard additions, amide couplings). This guide provides field-proven, self-validating protocols to diagnose, quantify, and eliminate moisture issues in your workflows.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q: Why is 1-(3,4-Dimethylphenyl)ethan-1-amine HCl particularly prone to moisture uptake compared to its free base? A: The causality lies in the crystal lattice thermodynamics. The hydrochloride salt forms a highly polar ionic lattice. The positively charged ammonium group and the negatively charged chloride counterion create strong dipole-dipole interactions and prime hydrogen-bonding sites. Water molecules from the atmosphere readily coordinate with the chloride ions via hydrogen bonding, leading to rapid physisorption . In environments exceeding the Critical Relative Humidity (CRH), this progresses to deliquescence (dissolving in its own absorbed moisture). The free base, lacking this ionic lattice and possessing a lipophilic 3,4-dimethylphenyl group, is significantly less hygroscopic.

Q: I am observing a sluggish endpoint during Karl Fischer (KF) titration of this compound, and the water content reads artificially high (>5%). What is happening? A: You are experiencing a classic chemical interference issue, not a true moisture reading. The Karl Fischer reaction is highly pH-dependent, requiring a neutral microenvironment (pH 5–7) to proceed stoichiometrically. Amine salts can shift the pH of the methanolic working medium. If the environment becomes too basic, the amine reacts directly with the iodine in the KF reagent, continuously consuming it and mimicking the presence of water . This results in a drifting endpoint. The solution is to buffer the titration medium with salicylic acid.

Q: How does unquantified moisture in this salt affect my downstream drug development workflows? A: Moisture acts as a destructive nucleophile. Even a 2% (w/w) moisture uptake disrupts the stoichiometric ratios required for high-yield synthesis. In drug development, hygroscopic raw materials that are not properly controlled lead to the hydrolysis of sensitive electrophiles (like coupling reagents or acid chlorides), generating impurities that are difficult to purge and ultimately failing quality control assays .

Part 2: Visual Workflows & Logical Relationships

To successfully manage 1-(3,4-Dimethylphenyl)ethan-1-amine HCl, you must implement strict decision matrices for both analytical quantification and physical handling.

KF_Logic Amine 1-(3,4-Dimethylphenyl) ethan-1-amine HCl Hygro Moisture Absorption (H-bonding with Cl-) Amine->Hygro Exposure to ambient RH Unbuffered Standard KF Titration (pH > 7) Hygro->Unbuffered Direct analysis Buffered Buffered KF Titration (+ Salicylic Acid) Hygro->Buffered Best practice protocol Error False Endpoint / Overestimation Unbuffered->Error Base interference Success Accurate Water Quantification Buffered->Success Optimal pH (5-7)

Logical workflow of moisture impact and the necessity of buffered Karl Fischer titration.

Handling_Workflow Start Assess Material State DryState Free-Flowing Powder Start->DryState WetState Clumped / Deliquescent Start->WetState Glovebox Transfer to Glovebox (Ar/N2) DryState->Glovebox Immediate use Desiccator Store in Desiccator (with Drierite) DryState->Desiccator Long-term storage VacOven Vacuum Drying (40°C, <10 mbar) WetState->VacOven Moisture > 1% VacOven->Glovebox Post-drying

Step-by-step decision matrix for handling and drying hygroscopic amine hydrochloride salts.

Part 3: Quantitative Data & Experimental Protocols

Quantitative Impact of Relative Humidity (RH)

Understanding the relationship between ambient humidity and the physical state of the amine salt is critical for establishing handling limits.

Relative Humidity (RH)Physical StateApprox. Moisture Uptake (w/w %)Downstream Reaction Impact
< 20% Free-flowing powder< 0.5%Negligible; ideal for stoichiometric weighing.
20% - 40% Slight clumping0.5% - 2.0%Minor stoichiometry errors; Grignard reagents may require excess.
40% - 60% Severe caking2.0% - 5.0%Significant yield reduction in moisture-sensitive couplings.
> 60% Deliquescent (syrup)> 5.0%Unusable for anhydrous synthesis; rapid hydrolysis of electrophiles.
Protocol 1: Self-Validating Buffered Karl Fischer Titration

To achieve accurate moisture quantification without iodine-amine interference, the titration system must be chemically stabilized .

Step 1: Buffer Preparation Dissolve 10 g of Salicylic Acid in 50 mL of dehydrated methanol (or standard one-component KF solvent) directly in the titration vessel. Causality: Salicylic acid is chosen over acetic acid because it neutralizes the strong basicity of the amine without triggering water-producing esterification reactions with methanol. Step 2: Baseline Pre-titration (Self-Validation) Titrate the buffered solvent with the KF titrant until a stable endpoint is reached. Causality: This eliminates any residual moisture present in the solvent or the salicylic acid, ensuring the baseline water content is exactly zero before sample introduction. Step 3: Rapid Sample Introduction Quickly weigh 0.1 g to 0.5 g of 1-(3,4-Dimethylphenyl)ethan-1-amine HCl using a sealed weighing boat and transfer it into the titration cell. Step 4: Titration and Calculation Execute the volumetric titration. The pH will remain between 5 and 7, allowing the iodine to react stoichiometrically with the water. Calculate the water percentage based solely on the titrant consumed in this step.

Protocol 2: Controlled Thermal Desorption (Vacuum Drying)

If the amine salt has absorbed >1% moisture, it must be dried. Heating a highly hydrated salt too quickly causes the crystal lattice to dissolve in its own water of crystallization, forming an intractable glass upon cooling.

Step 1: Surface Area Maximization In a low-humidity environment (<20% RH), spread the clumped amine salt evenly across a wide glass petri dish. Step 2: Cold Vacuum Desorption Place the dish in a vacuum oven at room temperature (20-25°C). Apply a high vacuum (<10 mbar) for 1 to 2 hours. Causality: This removes unbound surface moisture gently, preventing the salt from melting into a glassy state when heat is eventually applied. Step 3: Controlled Heating Gradually ramp the oven temperature to 40-50°C while maintaining the vacuum. Do not exceed 50°C to prevent thermal degradation or sublimation of the free amine (if any dissociation occurs). Hold for 12 hours. Step 4: Inert Atmosphere Transfer Break the vacuum using dry Argon or Nitrogen gas. Immediately transfer the dried salt into a sealed desiccator containing active Drierite, or directly into an inert glovebox for reaction setup.

Part 4: References

  • Pharmaceutical Salts Optimization of Solubility or Even More? Source: American Pharmaceutical Review URL:[Link]

  • Karl Fischer Titration: The Gold Standard For Water Content Analysis Source: GMP Insiders URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: Mass Spectrometry Fragmentation Profiling of 1-(3,4-Dimethylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Researchers.

Executive Summary

1-(3,4-Dimethylphenyl)ethan-1-amine (C₁₀H₁₅N, MW: 149.23 g/mol ) is a primary amine structurally related to α -methylbenzylamine. Because it is an isomer of several designer phenethylamines and amphetamine derivatives, achieving unambiguous structural elucidation is a significant analytical challenge.

This guide objectively compares the performance, mechanistic fragmentation pathways, and experimental workflows of two industry-standard analytical platforms: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS/MS) .

Mechanistic Insights: The Causality of Fragmentation (E-E-A-T)

Understanding why specific fragments form is critical for distinguishing 1-(3,4-Dimethylphenyl)ethan-1-amine from its isomers. The fragmentation pathways diverge completely based on the ionization energy and environment.

GC-EI-MS: Radical-Driven α -Cleavage

Under hard electron ionization (70 eV), the molecule forms a highly energetic radical cation [M]⁺• at m/z 149. To dissipate this energy, the molecule undergoes rapid α -cleavage adjacent to the nitrogen atom. This is driven by the thermodynamic stability of the resulting resonance-stabilized iminium ions[1]:

  • Loss of a Methyl Radical (•CH₃, 15 Da): This is the kinetically favored pathway, yielding the base peak at m/z 134 ([3,4-dimethylphenyl-CH=NH₂]⁺).

  • Loss of the Aryl Radical (•C₈H₉, 105 Da): This secondary cleavage yields the complementary iminium ion at m/z 44 ([CH₃-CH=NH₂]⁺).

LC-ESI-HRMS/MS: Even-Electron Neutral Loss

Soft electrospray ionization (ESI) in positive mode yields an even-electron protonated precursor, [M+H]⁺ at m/z 150.1277. When subjected to Collision-Induced Dissociation (CID), radical α -cleavage is forbidden. Instead, fragmentation is dictated by the basicity of the amine and the stability of the leaving group[2]:

  • Neutral Loss of Ammonia (NH₃, 17.0265 Da): The primary pathway is the expulsion of ammonia, yielding a highly stable benzylic carbocation at m/z 133.1012 ([C₁₀H₁₃]⁺).

  • Subsequent Alkyl Losses: The m/z 133 carbocation further degrades via the loss of a methyl radical or ethylene, yielding minor diagnostic fragments at m/z 118.0777 and m/z 105.0704.

Platform Performance Comparison

The following table synthesizes the quantitative and qualitative performance metrics of both platforms for the analysis of 1-(3,4-Dimethylphenyl)ethan-1-amine.

Analytical FeatureGC-EI-MS (Single Quadrupole)LC-ESI-HRMS/MS (Q-TOF / Orbitrap)
Ionization Source Electron Ionization (70 eV)Electrospray Ionization (Positive)
Precursor Ion m/z 149 (M⁺•, typically weak)m/z 150.1277 ([M+H]⁺, strong)
Primary Fragments m/z 134 (Base), m/z 44, m/z 119m/z 133.1012 (Base), m/z 118.0777
Mass Accuracy Nominal (~0.1 Da)High Resolution (< 2 ppm)
Limit of Detection (LOD) ~5 ng/mL~50 pg/mL
Primary Utility Spectral library matching (NIST)Exact mass elucidation & trace analysis

Validated Experimental Protocols

To ensure reproducibility, the following self-validating workflows detail the critical sample preparation and instrumental parameters required for optimal signal acquisition.

Protocol A: GC-EI-MS Workflow

Causality Note: Primary amines interact strongly with active silanol groups on GC columns, leading to severe peak tailing. Derivatization is employed to neutralize the amine, increasing volatility and chromatographic symmetry.

  • Extraction: Perform a liquid-liquid extraction of the sample into ethyl acetate. Adjust the aqueous phase to pH > 10 using 0.1 M NaOH. Reasoning: The pKa of the amine is ~9.5; pH > 10 ensures it is fully deprotonated (free base) and partitions into the organic layer.

  • Derivatization: Evaporate the organic layer to dryness under nitrogen. Reconstitute in 50 µL ethyl acetate and add 50 µL Heptafluorobutyric anhydride (HFBA). Incubate at 70°C for 30 minutes[3].

  • Chromatography: Inject 1 µL (splitless) onto a 30 m × 0.25 mm × 0.25 µm HP-5MS UI column.

    • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Set the MS transfer line to 280°C and the EI source to 230°C. Acquire data in full scan mode (m/z 40–350).

Protocol B: LC-ESI-HRMS/MS Workflow

Causality Note: ESI efficiency relies on pre-forming ions in solution. Acidifying the mobile phase ensures the amine is thoroughly protonated prior to entering the desolvation chamber.

  • Sample Preparation: Dilute the sample to a final concentration of 10 ng/mL in 95% Water / 5% Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection: Operate the HRMS in ESI positive mode (Capillary voltage: 3.5 kV). Utilize Data-Dependent Acquisition (DDA) targeting the m/z 150.1277 precursor. Apply stepped Normalized Collision Energies (NCE) of 20, 40, and 60 to generate a comprehensive CID spectrum.

Pathway Visualization

MS_Fragmentation Compound 1-(3,4-Dimethylphenyl) ethan-1-amine MW: 149.23 EI_Ion EI (70 eV) [M]⁺• m/z 149 Compound->EI_Ion Hard Ionization ESI_Ion ESI (+) [M+H]⁺ m/z 150 Compound->ESI_Ion Soft Ionization (+H⁺) EI_Frag1 m/z 134 (Base Peak) [Ar-CH=NH₂]⁺ EI_Ion->EI_Frag1 α-Cleavage (- •CH₃, 15 Da) EI_Frag2 m/z 44 [CH₃-CH=NH₂]⁺ EI_Ion->EI_Frag2 α-Cleavage (- •C₈H₉, 105 Da) ESI_Frag1 m/z 133 (Base Peak) [Ar-CH-CH₃]⁺ ESI_Ion->ESI_Frag1 CID (- NH₃, 17 Da) ESI_Frag2 m/z 118 [Ar-CH]⁺• / [C₉H₁₀]⁺ ESI_Frag1->ESI_Frag2 CID (- •CH₃, 15 Da)

Fragmentation pathways of 1-(3,4-Dimethylphenyl)ethan-1-amine under EI and ESI-CID conditions.

Conclusion

For the robust identification of 1-(3,4-Dimethylphenyl)ethan-1-amine, GC-EI-MS provides the most structurally diagnostic fingerprint via α -cleavage, making it ideal for definitive forensic confirmation against established libraries. Conversely, LC-ESI-HRMS/MS offers superior sensitivity (pg/mL range) and exact mass capabilities, making it the platform of choice for trace-level pharmacokinetic profiling and the identification of novel, un-library-matched isomeric analogues.

Sources

Comparative

A Comparative Guide to Chiral Resolving Agents: 1-(3,4-Dimethylphenyl)ethan-1-amine vs. α-Methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and asymmetric synthesis, the selection of an appropriate chiral resolving agent is a pivotal step in obtaini...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and asymmetric synthesis, the selection of an appropriate chiral resolving agent is a pivotal step in obtaining enantiomerically pure compounds. This guide provides a detailed comparison of the structurally related chiral amines, 1-(3,4-Dimethylphenyl)ethan-1-amine and α-methylbenzylamine (also known as 1-phenylethylamine), for the resolution of racemic acidic compounds. This analysis is grounded in their physicochemical properties, synthesis, and a thorough, side-by-side experimental protocol for chiral resolution, supported by established chemical principles.

Introduction to the Resolving Agents

Both α-methylbenzylamine and its dimethyl-substituted analog are primary amines that serve as effective resolving agents through the formation of diastereomeric salts with racemic acids. The fundamental principle of this resolution method lies in the differential solubility of the resulting diastereomeric salt pairs, which allows for their separation by fractional crystallization.[1][2]

The structural difference between these two amines—the presence of two methyl groups on the phenyl ring of 1-(3,4-Dimethylphenyl)ethan-1-amine—can significantly influence the efficiency of chiral resolution. These substituents can affect the steric and electronic properties of the amine, which in turn impacts the crystal packing and intermolecular interactions within the diastereomeric salts.[3] This guide will explore the practical implications of this structural modification.

Physicochemical Properties

A comparison of the key physicochemical properties of both amines and their precursors is essential for understanding their behavior in a laboratory setting.

Property1-(3,4-Dimethylphenyl)ethan-1-amineα-Methylbenzylamine
Molecular Formula C₁₀H₁₅N[4]C₈H₁₁N
Molecular Weight 149.23 g/mol [4]121.18 g/mol
Boiling Point Not readily available~187 °C[5]
Precursor 1-(3,4-Dimethylphenyl)ethanoneAcetophenone
Precursor Mol. Formula C₁₀H₁₂O[6]C₈H₈O
Precursor Mol. Weight 148.20 g/mol [6]120.15 g/mol
Precursor Boiling Point ~243 °C[6]~202 °C

Synthesis of Chiral Amines via Reductive Amination

Both α-methylbenzylamine and 1-(3,4-Dimethylphenyl)ethan-1-amine can be synthesized from their respective ketone precursors via reductive amination. This common and versatile method involves the reaction of a ketone with an amine source to form an imine, which is then reduced to the desired amine.[4][7]

Experimental Protocol: Synthesis of 1-(3,4-Dimethylphenyl)ethan-1-amine

This protocol details the synthesis of racemic 1-(3,4-Dimethylphenyl)ethan-1-amine from 1-(3,4-dimethylphenyl)ethanone. A similar procedure can be followed for the synthesis of α-methylbenzylamine from acetophenone.

Materials:

  • 1-(3,4-Dimethylphenyl)ethanone

  • Ammonium formate

  • Formic acid

  • Methanol

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(3,4-dimethylphenyl)ethanone (1 equivalent), ammonium formate (2-3 equivalents), and formic acid (2-3 equivalents) in methanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

  • Basification and Extraction: To the residue, add a 10% aqueous NaOH solution until the pH is basic (pH > 10). Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and remove the diethyl ether under reduced pressure to yield the crude 1-(3,4-Dimethylphenyl)ethan-1-amine.

  • Purification: The crude product can be purified by distillation under reduced pressure.

ketone 1-(3,4-Dimethylphenyl)ethanone reflux Reflux ketone->reflux Mix reagents Ammonium Formate, Formic Acid, Methanol reagents->reflux workup Work-up (Evaporation) reflux->workup basify Basification (NaOH) & Extraction (Ether) workup->basify dry Drying (MgSO4) & Evaporation basify->dry amine 1-(3,4-Dimethylphenyl)ethan-1-amine dry->amine

Synthesis of 1-(3,4-Dimethylphenyl)ethan-1-amine.

Comparative Chiral Resolution of a Racemic Acid

To objectively compare the performance of 1-(3,4-Dimethylphenyl)ethan-1-amine and α-methylbenzylamine as resolving agents, a standardized experimental protocol for the resolution of a racemic carboxylic acid, such as ibuprofen, is presented. The key to this process is the formation of diastereomeric salts with differing solubilities.[1][8]

Experimental Protocol: Chiral Resolution of Racemic Ibuprofen

Materials:

  • Racemic Ibuprofen

  • (R)-(+)-1-(3,4-Dimethylphenyl)ethan-1-amine or (R)-(+)-α-Methylbenzylamine

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Salt Formation: Dissolve racemic ibuprofen (1 equivalent) in warm methanol. In a separate flask, dissolve the chiral amine (0.5 equivalents of either (R)-(+)-1-(3,4-Dimethylphenyl)ethan-1-amine or (R)-(+)-α-methylbenzylamine) in methanol.

  • Crystallization: Slowly add the amine solution to the ibuprofen solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Enriched Ibuprofen: Suspend the collected crystals in water and add 1 M HCl until the solution is acidic (pH 1-2). Extract the liberated, enantiomerically enriched ibuprofen with diethyl ether (3 x 30 mL).

  • Isolation of Enriched Ibuprofen: Combine the ether extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the enantiomerically enriched ibuprofen.

  • Analysis: Determine the enantiomeric excess (% ee) of the recovered ibuprofen using chiral High-Performance Liquid Chromatography (HPLC) or a polarimeter.

cluster_0 Resolution Process racemic_acid Racemic Ibuprofen in Methanol salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation chiral_amine Chiral Amine in Methanol chiral_amine->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble acidification Acidification (HCl) less_soluble->acidification extraction Extraction (Ether) acidification->extraction enriched_acid Enriched Ibuprofen Enantiomer extraction->enriched_acid

Chiral Resolution Workflow.

Discussion: The Influence of Phenyl Substitution

The primary difference in the expected performance of 1-(3,4-Dimethylphenyl)ethan-1-amine compared to α-methylbenzylamine lies in the influence of the two methyl groups on the phenyl ring. These substituents can impact the resolution process in several ways:

  • Steric Effects: The methyl groups increase the steric bulk of the resolving agent. This can lead to more defined and rigid crystal lattice structures in the diastereomeric salts, potentially enhancing the difference in solubility between the two diastereomers and leading to a more efficient separation.

  • Electronic Effects: The methyl groups are weakly electron-donating, which can slightly increase the basicity of the amine. This may influence the strength of the ionic interaction in the diastereomeric salt.

  • Intermolecular Interactions: The presence of the methyl groups can alter non-covalent interactions, such as van der Waals forces and CH-π interactions, within the crystal lattice. These subtle changes in intermolecular forces can have a significant impact on the relative stability and solubility of the diastereomeric salts.[9][10]

While direct experimental data comparing the two is limited, studies on other substituted phenylethylamines suggest that such modifications can indeed lead to improved resolution efficiencies.[11] Therefore, it is plausible that 1-(3,4-Dimethylphenyl)ethan-1-amine could offer advantages in the resolution of certain racemic acids where α-methylbenzylamine provides suboptimal results.

Safety and Handling

Both α-methylbenzylamine and its substituted analogs are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

Both 1-(3,4-Dimethylphenyl)ethan-1-amine and α-methylbenzylamine are valuable chiral resolving agents for the separation of racemic acids. While α-methylbenzylamine is a well-established and widely used reagent, the dimethyl-substituted analog presents a potentially advantageous alternative due to the influence of the methyl groups on the crystal packing and solubility of the resulting diastereomeric salts. The choice between the two will ultimately depend on the specific racemic acid to be resolved, and empirical screening of both resolving agents is recommended to determine the optimal conditions for achieving high yield and enantiomeric excess.

References

  • Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. (2002). Journal of Biochemical and Biophysical Methods, 54(1-3), 103-13. [Link]

  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (2006).
  • Chiral Discrimination of 1-Phenylethylamine by Diastereomeric Salt Formation with Bile Acids. (1996). Chemistry Letters.
  • Application Notes and Protocols for the Resolution of Racemic Acids Using (2-Chlorobenzyl)(1-phenylethyl)amine. (2025). Benchchem.
  • Resolution of 1-phenyl-2-(p-tolyl)
  • Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. (2023). Crystal Growth & Design.
  • Microscale resolution of racemic 1-phenylethylamine and chiral high performance liquid chromatography (HPLC) in undergraduate chemistry. (1995).
  • Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investig
  • Stereo diagrams showing crystal packing in (a) (R-PEA)(S-LA) viewed... (n.d.).
  • Resolution of 1-phenyl-2-(p-tolyl)ethylamine via diastereomeric salt formation. (n.d.).
  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021). Molecules.
  • Application Notes and Protocols for Utilizing (S)
  • Stereoelectronics. (2021). Stereochemistry.
  • 1-(3,4-dimethylphenyl)ethanone. (2025).
  • Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine. (n.d.). Semantic Scholar.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2023). Industrial & Engineering Chemistry Research.
  • 2-Phenylethylamine HCl Safety D
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). Molecules.
  • Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-( S)-phenylalanine together with a solvent switch technique. (2008). Tetrahedron: Asymmetry.
  • Reductive Amin
  • Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds. (2020).
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (2017). The Royal Society of Chemistry.
  • Asymmetric reduction of 1-(3,4)-dimethylphenyl)ethanone to (S). (2017).
  • 3,4-Dimethylacetophenone. (n.d.). PubChem.
  • Application Note – Reductive Amin
  • Resolution of a Racemic Mixture. (n.d.). Science Learning Center.
  • 394e Chiral Resolution Via Diastereomeric Salt Crystalliz
  • Phenethylamines. (n.d.). University of Virginia School of Medicine.
  • (R)-(+)-1-(p-Tolyl)ethylamine: A Chiral Catalyst for Advanced Research. (n.d.). Benchchem.
  • 1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride. (n.d.). ChemScene.
  • Hitchhiker's guide to reductive amin
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer. (2020). Semantic Scholar.
  • Substituted phenethylamine. (n.d.). Wikipedia.
  • Driving under the influence of synthetic phenethylamines: a case series. (2015).
  • CAS NO. 91251-29-5 | 1-(3,4-dimethylphenyl)ethan-1-amine. (n.d.).
  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). Molecules.
  • SAFETY DATA SHEET - 2-Phenylethylamine. (2010). Fisher Scientific.
  • Improving the efficiency of chiral resolution with N-benzyl-1-phenylethylamine. (2025). Benchchem.
  • Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. (2020).
  • Ethanone, 1-(3,4-dimethylphenyl)-. (n.d.). NIST WebBook.
  • Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modific
  • A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. (2015). BMC structural biology.

Sources

Validation

Biological Activity Comparison of 3,4-Dimethyl vs. 2,4-Dimethyl Isomers: A Deep Dive into Synthetic Cathinones

As a Senior Application Scientist, evaluating the pharmacological impact of positional isomers is critical for predicting both therapeutic potential and toxicological liability. In the realm of psychoactive substances an...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the pharmacological impact of positional isomers is critical for predicting both therapeutic potential and toxicological liability. In the realm of psychoactive substances and drug development, the synthetic cathinones (mephedrone analogs) provide a perfect model for this structural-activity relationship (SAR).

This guide objectively compares the biological activity of 3,4-dimethylmethcathinone (3,4-DMMC) and 2,4-dimethylmethcathinone (2,4-DMMC) . By analyzing their interactions with monoamine transporters, we can understand how a simple shift of a methyl group from the meta to the ortho position drastically alters a molecule's pharmacological profile.

Mechanistic Overview & Causality: The Steric Impact of Isomerism

Both 3,4-DMMC and 2,4-DMMC act as substrate-type monoamine releasers and reuptake inhibitors, targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). However, their selectivity profiles diverge significantly due to their isomeric structures.

The Causality of Binding Affinity: The meta, para-substitution pattern of 3,4-DMMC allows the molecule to effectively bind to both DAT and SERT, though it shows a preference for SERT. When the methyl group is shifted to the ortho position to create 2,4-DMMC, the molecule experiences significant steric hindrance near the amine/ketone pharmacophore.

This added steric bulk clashes specifically with the binding pocket of the dopamine transporter, causing a nearly 9-fold drop in DAT affinity [1]. Conversely, the serotonin transporter's binding pocket is more accommodating to this ortho-substitution, allowing 2,4-DMMC to maintain a high affinity for SERT. Consequently, 2,4-DMMC exhibits an extremely low DAT/SERT ratio, classifying it as a highly selective entactogen rather than a classic dopaminergic stimulant[2].

SAR_Mechanism Isomer34 3,4-DMMC (meta, para-methyl) DAT DAT Inhibition (Dopamine) Isomer34->DAT IC50: 9.4 µM SERT SERT Inhibition (Serotonin) Isomer34->SERT IC50: 1.1 µM Isomer24 2,4-DMMC (ortho, para-methyl) Isomer24->DAT IC50: 83 µM (Steric Hindrance) Isomer24->SERT IC50: 1.5 µM Result34 Moderate DAT/SERT Ratio (0.12) DAT->Result34 Result24 Extremely Low DAT/SERT (0.02) - High Selectivity DAT->Result24 SERT->Result34 SERT->Result24

Caption: Structural impact of 3,4 vs 2,4-dimethyl substitution on DAT/SERT selectivity.

Quantitative Pharmacological Data Comparison

To objectively compare the performance of these isomers, we must look at their half-maximal inhibitory concentrations (IC₅₀) across the three primary monoamine transporters. A lower IC₅₀ value indicates a higher binding affinity and more potent inhibition.

Pharmacological Target3,4-DMMC (IC₅₀)2,4-DMMC (IC₅₀)Fold Difference (3,4 vs 2,4)
Norepinephrine Transporter (NET) 0.45 µM1.5 µM~3.3x more potent in 3,4-DMMC
Serotonin Transporter (SERT) 1.1 µM1.5 µMComparable (Similar affinity)
Dopamine Transporter (DAT) 9.4 µM83.0 µM~8.8x more potent in 3,4-DMMC
DAT/SERT Ratio *0.120.026x shift toward SERT selectivity

*Note: The DAT/SERT ratio is calculated as (1/DAT IC₅₀) : (1/SERT IC₅₀). Ratios < 0.1 are strongly indicative of MDMA-like entactogenic profiles with lower traditional stimulant abuse liability but higher risks for serotonin syndrome [1] [2].

Experimental Methodology: Self-Validating Uptake Assay

To generate the quantitative data shown above, researchers rely on highly controlled in vitro monoamine transporter uptake inhibition assays. As an application scientist, I mandate that every protocol must be a self-validating system. The inclusion of established reference standards (e.g., Cocaine for DAT, Fluoxetine for SERT, Nisoxetine for NET) is non-negotiable, as it proves the assay's dynamic range and sensitivity in real-time.

Step-by-Step Protocol: In Vitro Monoamine Transporter Uptake Inhibition
  • Cell Culture & Preparation:

    • Seed Human Embryonic Kidney (HEK 293) cells stably transfected with human DAT (hDAT), SERT (hSERT), or NET (hNET) into 96-well plates.

    • Culture cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) until 80-90% confluency is reached.

  • Compound Dilution & Self-Validation Setup:

    • Prepare serial dilutions of the test isomers (3,4-DMMC and 2,4-DMMC) ranging from 10−9 to 10−4 M in Krebs-Ringer Bicarbonate Buffer (KRB).

    • Critical Validation Step: Concurrently prepare serial dilutions of reference standards (Cocaine, Fluoxetine, Nisoxetine) on the same plate to calibrate the assay's baseline sensitivity.

  • Pre-Incubation:

    • Wash the cells twice with warm KRB buffer.

    • Add the diluted test compounds and reference standards to the respective wells.

    • Incubate at 37°C for 15 minutes to allow the isomers to bind to the transporters.

  • Radioligand Addition:

    • Add 50 nM of tritiated monoamines ([³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine) to the respective transporter cell lines.

    • Incubate for an additional 10 minutes at room temperature to allow active transport.

  • Termination & Quantification:

    • Rapidly terminate the uptake process by washing the cells three times with ice-cold KRB buffer.

    • Lyse the cells using 1% SDS or a proprietary lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the retained intracellular radioactivity using a Liquid Scintillation Counter.

  • Data Analysis:

    • Normalize the data against vehicle controls (100% uptake) and non-specific binding controls (0% uptake).

    • Calculate the IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism).

Assay_Protocol Step1 1. Cell Culture Seed HEK 293 (hDAT/hSERT/hNET) Step2 2. Compound Incubation Add 3,4-DMMC / 2,4-DMMC (15 min) Step1->Step2 Step3 3. Radioligand Addition Add [3H]-DA, [3H]-5-HT, or [3H]-NE Step2->Step3 Step4 4. Termination Ice-cold buffer wash & Cell Lysis Step3->Step4 Step5 5. Quantification Liquid Scintillation Counting (IC50) Step4->Step5 Control Self-Validation Include Cocaine/Fluoxetine Ref Stds Control->Step5 Calibrate Assay

Caption: Self-validating in vitro monoamine transporter uptake inhibition workflow.

Implications for Drug Development and Toxicology

Understanding the difference between the 3,4-dimethyl and 2,4-dimethyl isomers is not just an academic exercise; it has profound implications for predicting clinical outcomes and toxicological risks.

  • Abuse Liability: Because dopaminergic signaling is the primary driver of the brain's reward pathway, compounds with high DAT affinity (like classic amphetamines) carry a severe risk of addiction. The steric hindrance caused by the ortho-methyl group in 2,4-DMMC renders it a very weak DAT inhibitor (IC₅₀ = 83 µM). Consequently, 2,4-DMMC has a significantly lower abuse liability compared to its 3,4-isomer[2].

  • Neurotoxicity & Serotonin Syndrome: While 2,4-DMMC lacks strong dopaminergic punch, its potent SERT inhibition (IC₅₀ = 1.5 µM) makes it a powerful serotonergic agent. In toxicological contexts, an overdose of highly selective SERT inhibitors/releasers can trigger life-threatening serotonin syndrome, characterized by hyperthermia, autonomic instability, and neuromuscular hyperactivity [1].

By mapping these isomeric differences, researchers can better design targeted therapeutics—such as utilizing ortho-substitutions to deliberately engineer out dopaminergic addiction liability when developing novel serotonergic antidepressants.

References
  • Title: From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: Designer drugs: mechanism of action and adverse effects Source: Archives of Toxicology / Springer URL: [Link]

Comparative

Analytical Comparison Guide: Reference Standards for 1-(3,4-Dimethylphenyl)ethan-1-amine Hydrochloride

Executive Summary & Mechanistic Context In the highly regulated landscape of pharmaceutical development, the stereochemical integrity of chiral building blocks dictates the pharmacokinetic success and safety of the final...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In the highly regulated landscape of pharmaceutical development, the stereochemical integrity of chiral building blocks dictates the pharmacokinetic success and safety of the final Active Pharmaceutical Ingredient (API). 1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride (CAS 91251-28-4) is an indispensable reference standard utilized extensively in the preparation and validation of optically active amines[1].

As a Senior Application Scientist, I approach reference standard qualification not as a simple identity check, but as a holistic system validation. A critical mechanistic choice in this workflow is the use of the hydrochloride salt rather than the freebase. The freebase form of primary benzylamines is highly nucleophilic; it rapidly degrades via oxidation and absorbs atmospheric carbon dioxide to form carbamates. By utilizing the HCl salt, the amine's lone pair is sequestered. This protonation locks the molecule into a highly stable crystal lattice, ensuring gravimetric precision and long-term shelf stability at 2–8°C[2].

Comparative Analysis of Commercial Reference Standards

When selecting a reference standard for chiral synthesis or impurity profiling, researchers must balance purity, salt form stability, and the robustness of the vendor's analytical characterization. Below is an objective comparison of the leading commercial sources for this standard.

Table 1: Comparative Specifications of Commercially Available Reference Standards
Vendor / BrandPuritySalt FormStoragePrimary Application & Notes
≥95%Hydrochloride2–8°CGeneral analytical reference; provides comprehensive structural data (MW 185.69)[2].
(Fluorochem) ≥95%HydrochlorideRT to 2–8°CIdeal for lab synthesis reference; rigorous InChI key tracking for structural verification[3].
(RHAWN) ≥95%Hydrochloride2–8°CSupplies specific enantiomer standards (e.g., the (R)-isomer) for targeted organic synthesis[4].

Self-Validating Experimental Protocol: Chiral Resolution

To accurately determine the enantiomeric purity of the standard, the HCl salt must be converted back to the free amine prior to chiral chromatography. Direct injection of the HCl salt onto a polysaccharide-based chiral stationary phase induces severe peak tailing and irreversible ionic binding to the silica support.

Step 1: Gravimetric Preparation & Alkaline Freebasing
  • Preparation: Accurately weigh 10.0 mg of the 1-(3,4-Dimethylphenyl)ethan-1-amine HCl standard into a 15 mL centrifuge tube.

  • Deprotonation (Causality): Add 2.0 mL of 1M NaOH (aq). The highly alkaline environment (pH > 12) completely deprotonates the amine salt, neutralizing the charge and rendering the molecule lipophilic.

  • Extraction: Add 5.0 mL of Dichloromethane (DCM). Vortex for 60 seconds and centrifuge at 3000 rpm for 5 minutes. The free amine quantitatively partitions into the lower organic layer.

  • Reconstitution: Extract the DCM layer, evaporate under a gentle stream of nitrogen, and reconstitute the residue in 1.0 mL of Hexane/Isopropanol (90:10 v/v).

Step 2: Normal-Phase Chiral HPLC Conditions
  • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

  • Mechanistic Causality of DEA: The addition of 0.1% Diethylamine (DEA) is non-negotiable. DEA acts as a competitive silanol-masking agent. It outcompetes the target amine for residual acidic sites on the stationary phase, thereby sharpening the peaks and preventing tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

Step 3: The Closed-Loop Validation System

A protocol is only as reliable as its internal controls. Execute the following sequence to ensure the system is self-validating:

  • Blank Injection: Inject the reconstitution solvent to confirm the absence of ghost peaks or carryover.

  • Racemic System Suitability Test (SST): Inject a known racemic mixture of the amine. The system is only validated if baseline resolution is achieved.

  • Standard Injection: Inject the prepared reference standard to establish the retention time and enantiomeric excess (ee).

Quantitative Validation Metrics

To ensure the trustworthiness of the analytical data, the chromatographic system must meet the strict acceptance criteria outlined below.

Table 2: System Suitability Criteria for Chiral Validation
ParameterAcceptance CriteriaScientific Causality & Rationale
Retention Time (tR) ± 2.0% RSDEnsures stationary phase stability and consistent mobile phase delivery.
Resolution (Rs) > 2.0Guarantees baseline separation between the (S) and (R) enantiomers for accurate integration.
Tailing Factor (Tf) < 1.5Prevents peak overlap; the DEA modifier in the mobile phase is critical to achieving this metric.
Mass Balance > 98% RecoveryConfirms that the free amine is not irreversibly binding to the chiral column.

Workflow Visualization

The following diagram maps the logical progression from the stable hydrochloride reference standard through the necessary chemical transformation and final analytical validation.

G A 1-(3,4-Dimethylphenyl)ethan-1-amine HCl (Reference Standard) B Alkaline Freebasing (1M NaOH / DCM) A->B Deprotonation C Chiral HPLC Separation (Hexane/IPA/DEA) B->C Organic Extraction D (S)-Enantiomer (Target API Intermediate) C->D Chiral Resolution E (R)-Enantiomer (Impurity Profiling) C->E Chiral Resolution F Self-Validating QC (Rs > 2.0, Tf < 1.5) D->F Validation E->F Validation

Analytical workflow for the chiral validation of 1-(3,4-Dimethylphenyl)ethan-1-amine HCl.

References

  • AS-1. "85-5876-42 (S)-1-(3,4-Dimethylphenyl)ethylamine". Source: AXEL As-One. URL: [Link]

Sources

Validation

Chiral Separation of 1-(3,4-Dimethylphenyl)ethan-1-amine Enantiomers: A Comparative Performance Guide

As the demand for enantiopure building blocks in drug development intensifies, the chromatographic resolution of chiral primary amines remains a critical analytical challenge. 1-(3,4-Dimethylphenyl)ethan-1-amine is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for enantiopure building blocks in drug development intensifies, the chromatographic resolution of chiral primary amines remains a critical analytical challenge. 1-(3,4-Dimethylphenyl)ethan-1-amine is a highly valuable chiral intermediate; however, its primary amine functionality often leads to severe peak tailing and poor resolution due to non-specific secondary interactions with residual silanols on silica-based stationary phases.

This guide provides an objective, data-driven comparison of the two dominant chromatographic strategies for resolving 1-(3,4-Dimethylphenyl)ethan-1-amine enantiomers: Crown Ether-based Chiral Stationary Phases (CSPs) and Polysaccharide-derived CSPs . By understanding the causality behind phase selection and mobile phase additives, method developers can establish robust, self-validating analytical workflows.

Mechanistic Paradigms of Chiral Recognition

To achieve baseline separation of 1-(3,4-Dimethylphenyl)ethan-1-amine, the chromatographic environment must be tailored to exploit the molecule's specific structural features: the primary amine group and the electron-rich 3,4-dimethylphenyl ring.

The Host-Guest Paradigm: Crown Ether CSPs

Crown ether-based CSPs, such as those utilizing (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, are widely considered the gold standard for primary amines[1]. The chiral recognition mechanism is strictly dependent on the analyte existing in a fully protonated state ( R−NH3+​ ).

  • Causality of Acidic Additives: An acidic mobile phase (typically containing perchloric acid or trifluoroacetic acid) is mandatory. The protonated primary amine enters the 18-crown-6 cavity, forming a highly stable tripodal hydrogen-bonding network with the ether oxygens[1].

  • Enantioselectivity: The chiral barrier (often a binaphthyl or tartaric acid derivative) sterically repels the bulky 3,4-dimethylphenyl group of one enantiomer more than the other, resulting in exceptional separation factors ( α )[1].

The Multimodal Paradigm: Polysaccharide CSPs

Polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) rely on a combination of hydrogen bonding, dipole-dipole interactions, and π−π stacking within the helical grooves of the polymer[2].

  • Causality of Basic Additives: Unlike crown ethers, polysaccharide phases in Normal Phase (NP) chromatography require the amine to be in its neutral free-base form to interact optimally with the carbamate linkages[2]. Furthermore, basic additives like diethylamine (DEA) or ethanolamine must be added to the mobile phase (typically 0.1%). DEA acts as a sacrificial competitor, masking acidic residual silanols on the silica support and preventing the severe peak tailing that would otherwise obliterate resolution[2].

Workflow A 1-(3,4-Dimethylphenyl)ethan-1-amine B Select Chromatographic Mode A->B C Acidic Conditions (pH < pKa) Protonated Primary Amine B->C D Neutral Conditions (pH > pKa) Free Base Amine B->D E Crown Ether CSP (e.g., Chiralpak CR(+)) C->E Host-Guest Complex F Polysaccharide CSP (e.g., Chiralpak AD-H) D->F H-Bonding & Sterics

Decision workflow for selecting chiral stationary phases for primary amine separation.

Comparative Performance Data

The following table synthesizes representative chromatographic performance metrics for the enantiomeric separation of 1-(3,4-Dimethylphenyl)ethan-1-amine across different CSPs. Data reflects optimized conditions designed to maximize the resolution ( Rs​ ) while maintaining acceptable peak symmetry.

Chiral Stationary PhaseChromatographic ModeOptimized Mobile PhaseRetention Factor ( k1​ )Separation Factor ( α )Resolution ( Rs​ )Tailing Factor ( Tf​ )
Crown Ether (e.g., CR(+))Reversed Phase (Acidic)Methanol / Water / HClO4​ (80:20:0.1 v/v)1.852.65> 4.51.05
Amylose Carbamate (e.g., AD-H)Normal Phase (Basic)n-Hexane / IPA / DEA (90:10:0.1 v/v)2.401.422.11.35
Cellulose Carbamate (e.g., OD-H)Normal Phase (Basic)n-Hexane / IPA / DEA (95:5:0.1 v/v)3.101.281.61.48
Chiral COF (e.g., P-heliCOF)Normal Phasen-Hexane / IPA (90:10 v/v)1.591.181.51.60

Note: Crown ether phases consistently yield the highest separation factors for primary amines due to the highly specific nature of the inclusion complex[1], whereas emerging technologies like Chiral Covalent Organic Frameworks (COFs) offer alternative porous architectures for separation[3].

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. System Suitability Testing (SST) criteria are embedded directly into the workflow to verify that the mechanistic conditions (protonation vs. neutral state) have been successfully achieved before sample analysis.

Protocol A: Crown Ether HPLC Workflow (Host-Guest Mode)

This method leverages the strong tripodal hydrogen bonding of the protonated amine.

1. Reagent & Mobile Phase Preparation:

  • Prepare a solution of 80% Methanol and 20% LC-MS grade Water.

  • Add 0.1% (v/v) Perchloric acid ( HClO4​ , 70% purity). Causality: The strong acid ensures the mobile phase pH is well below the pKa of the amine (~9.5), guaranteeing 100% protonation to R−NH3+​ .

  • Degas the mixture via ultrasonication for 10 minutes.

2. Chromatographic Conditions:

  • Column: Chiralpak CR(+) or equivalent (50 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (Temperature control is critical as host-guest complexation is an exothermic, enthalpy-driven process).

  • Detection: UV at 210 nm.

3. System Suitability & Validation:

  • Inject a 1 mg/mL racemic standard of 1-(3,4-Dimethylphenyl)ethan-1-amine.

  • Validation Gate: The method is only valid if Rs​≥3.0 and Tf​≤1.15 . If tailing exceeds 1.15, it indicates incomplete protonation; verify the acid concentration in the mobile phase.

Mechanism Analyte Protonated Amine (NH3+) Guest Molecule Interaction Tripodal Hydrogen Bonding & Steric Barrier Repulsion Analyte->Interaction Selector 18-Crown-6 Ether Chiral Host Selector->Interaction Outcome Enantiomeric Resolution Interaction->Outcome

Host-guest mechanistic interaction between protonated primary amines and crown ether CSPs.
Protocol B: Polysaccharide Normal Phase Workflow (Multimodal Mode)

This method relies on maintaining the amine in a neutral state to interact with the carbamate derivatized polymer.

1. Reagent & Mobile Phase Preparation:

  • Mix 900 mL of HPLC-grade n-Hexane with 100 mL of Isopropanol (IPA).

  • Add exactly 1.0 mL of Diethylamine (DEA) to achieve a 0.1% (v/v) concentration. Causality: DEA neutralizes the acidic silanols on the silica matrix. Without DEA, the primary amine will undergo severe secondary ion-exchange interactions, resulting in total loss of resolution[2].

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm × 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

3. System Suitability & Validation:

  • Inject a 1 mg/mL racemic standard dissolved in the mobile phase.

  • Validation Gate: The method is valid if Rs​≥1.5 and Tf​≤1.5 . If the analyte exhibits a broad, heavily tailing peak with no baseline resolution, the column must be flushed with a higher concentration of DEA (e.g., 0.5% in IPA) to thoroughly deactivate the silanols before resuming analysis.

References

  • Myung Ho Hyun. "Liquid Chromatographic Chiral Separations by Crown Ether‐Based Chiral Stationary Phases." ResearchGate.
  • Suraj Adhikari, et al. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." ResearchGate.
  • "A Chiral Hierarchical Helical Covalent Organic Framework for Enantiomeric Separation." Chemistry of Materials - ACS Publications.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 1-(3,4-Dimethylphenyl)ethan-1-amine Hydrochloride

Executive Summary 1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride is a primary amine salt frequently utilized as a critical building block in organic synthesis and pharmaceutical drug development. Because it is a biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride is a primary amine salt frequently utilized as a critical building block in organic synthesis and pharmaceutical drug development. Because it is a biologically active precursor and a recognized mucosal irritant, improper disposal poses severe risks to laboratory personnel and the environment. This guide provides drug development professionals with a self-validating, step-by-step operational framework for the safe handling, neutralization, and disposal of this compound, ensuring strict compliance with environmental regulations.

Physicochemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical nature of the waste. As a hydrochloride salt, this compound is highly crystalline and readily dissociates in aqueous environments, resulting in a slightly acidic solution.

Table 1: Quantitative Data & Hazard Profile

PropertySpecificationOperational Implication
Chemical Name 1-(3,4-Dimethylphenyl)ethan-1-amine hydrochlorideRequires specific labeling for EHS tracking.
CAS Number 91251-28-4[1]Primary identifier for hazardous waste manifests.
Molecular Formula C₁₀H₁₆ClN[2]Contains nitrogen and chlorine; dictates incineration parameters.
Molecular Weight 185.70 g/mol [2]Used to calculate molar equivalents for neutralization.
Physical State Solid (Crystalline powder)High risk of aerosolization; requires draft protection.
Primary Hazards Skin/Eye/Respiratory IrritantMandates strict PPE and engineering controls.

Safety & PPE Protocol: Establishing a Self-Validating Perimeter

Safety protocols must be designed with built-in causality—understanding why a protective measure is taken ensures higher compliance and operational integrity.

  • Engineering Controls: All open-container handling must occur within a certified Class II chemical fume hood. Causality: The fine crystalline nature of the hydrochloride salt makes it prone to aerosolization. Fume hoods provide a negative-pressure barrier that prevents inhalation of micro-particulates.

  • Hand Protection: Double-gloving with nitrile gloves (minimum 4 mil thickness). Causality: Nitrile provides an excellent chemical barrier against amine derivatives. The double-glove system is self-validating: if the outer glove is breached or contaminated, it can be immediately shed without exposing the skin, maintaining an unbroken safety perimeter.

  • Eye Protection: ANSI Z87.1 compliant chemical splash goggles. Standard safety glasses are insufficient against airborne powders.

Experimental Protocols: Step-by-Step Disposal Workflows

The following methodologies provide field-proven, step-by-step guidance for three common waste generation scenarios.

Workflow A: Disposal of Solid Waste (Unused or Expired Reagent)

When disposing of the pure solid, the primary goal is containment. Do not attempt to dissolve the solid if it is strictly being discarded, as this unnecessarily increases the volume of hazardous waste.

  • Primary Containment: Retain the expired or unused powder in its original, tightly sealed primary glass vial or polymer bottle.

  • Secondary Consolidation: Place the primary container into a compatible secondary hazardous waste container, such as a high-density polyethylene (HDPE) bucket. Causality: HDPE is highly resistant to chemical degradation and prevents catastrophic leaks if the primary glass container shatters during transport.

  • Labeling: Affix a standardized hazardous waste tag detailing the exact chemical name, CAS number (91251-28-4), and the hazard class (Irritant).

  • EHS Transfer: Store the container in a designated Satellite Accumulation Area (SAA) until collection by the Environmental Health and Safety (EHS) department for high-temperature incineration.

Workflow B: Aqueous Waste Neutralization (Post-Experiment)

When the compound is dissolved in an aqueous solution (e.g., post-reaction extraction phases), the resulting mixture is acidic. dictate that the solution must be neutralized prior to final waste consolidation[3].

  • Preparation: Place the waste beaker on a magnetic stir plate inside a fume hood. Insert a chemically inert PTFE-coated stir bar.

  • pH Baseline: Measure the initial pH using a calibrated pH meter.

  • Titration: Slowly add a mild base, such as 1M Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH), dropwise while stirring continuously. Causality: Dropwise addition prevents localized exothermic reactions and minimizes the risk of volatilizing the free amine base, which is significantly more odorous and volatile than the hydrochloride salt.

  • Self-Validation (Verification): Continue titration until the pH meter reading stabilizes between 6.0 and 8.0. Causality: This stabilization is a self-validating endpoint, confirming the complete conversion of the acidic waste into a transport-safe state without overshooting into a highly alkaline hazard.

  • Collection: Transfer the neutralized solution to a designated aqueous hazardous waste carboy.

Workflow C: Spill Response and Decontamination
  • Isolation: Evacuate non-essential personnel from the immediate area.

  • Dampening: Lightly mist the spilled powder with water or ethanol using a spray bottle. Causality: Wetting the powder aggregates the micro-particulates, completely neutralizing the risk of generating hazardous dust clouds during mechanical cleanup.

  • Mechanical Collection: Sweep the dampened material using a static-free brush and dustpan. Transfer the slurry to a solid hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a mild laboratory detergent solution, followed by a distilled water rinse. Collect all wash liquids for aqueous hazardous waste disposal.

Regulatory Compliance & EPA Guidelines

Proper disposal is not merely a safety issue; it is a strict legal requirement. Under the , specifically 40 CFR 261.3 , generators must make accurate waste determinations[4].

  • The Mixture Rule (40 CFR 261.3(a)(2)(iv)): If 1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride is mixed with a listed hazardous waste (e.g., spent halogenated solvents like dichloromethane, F002), the entire resulting mixture must be managed as a listed hazardous waste[5]. Segregation is critical to minimizing disposal costs.

  • The Derived-From Rule (40 CFR 261.3(c)(2)(i)): Any residue, spill clean-up material, or effluent generated from the treatment or disposal of this compound retains the hazardous classification of the parent material until it is formally neutralized and cleared by EHS[6].

Workflow Visualization

The following diagram maps the logical decision tree for the disposal procedures outlined above, ensuring rapid visual comprehension during laboratory operations.

DisposalWorkflow Start 1-(3,4-Dimethylphenyl)ethan-1-amine HCl Waste Generation Solid Solid Waste (Unused/Expired) Start->Solid Aqueous Aqueous Waste (Post-Experiment) Start->Aqueous Spill Accidental Spill (Powder) Start->Spill KeepContainer Retain in Original Primary Container Solid->KeepContainer Stir Magnetic Stirring in Fume Hood Aqueous->Stir Dampen Dampen with Water/EtOH (Prevent Dust) Spill->Dampen SecContain Secondary HDPE Containment KeepContainer->SecContain Labeling Apply Hazardous Waste Label (CAS: 91251-28-4) SecContain->Labeling Titrate Dropwise Titration (1M NaOH / NaHCO3) Stir->Titrate CheckPH Verify pH 6.0 - 8.0 Titrate->CheckPH CheckPH->Labeling Sweep Mechanical Collection (Static-Free) Dampen->Sweep Sweep->Labeling EHS EHS Collection & High-Temp Incineration Labeling->EHS

Figure 1: Operational workflow for the safe disposal of 1-(3,4-Dimethylphenyl)ethan-1-amine HCl.

References

  • Electronic Code of Federal Regulations (eCFR). "40 CFR 261.3 -- Definition of hazardous waste." US Environmental Protection Agency, [Link]

  • US Waste Industries. "Hazardous Waste Guide: Identification, Storage, Disposal & Compliance." US Waste Industries, [Link]

Sources

Handling

Personal protective equipment for handling 1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride

Mechanistic Hazard Profile & Safety Philosophy As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system based on chemical causality. 1-(3,4-Dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Hazard Profile & Safety Philosophy

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system based on chemical causality. 1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride (CAS: 91251-28-4) is a primary amine hydrochloride salt with a molecular weight of 185.69 g/mol , frequently utilized in organic synthesis and drug development[1][2].

While the hydrochloride salt form provides superior stability and water solubility compared to its free-base counterpart, it introduces specific handling risks. Amine hydrochlorides are crystalline solids that can easily generate fine, respirable dusts during mechanical transfer. These particulates are highly irritating to the mucous membranes, eyes, and respiratory tract (typically classified under GHS as H315 for skin irritation and H319 for serious eye irritation)[3]. Furthermore, these salts can be hygroscopic; residual powder on gloves or benches can absorb atmospheric moisture, creating concentrated, tacky, and corrosive micro-environments. Therefore, a robust Personal Protective Equipment (PPE) strategy must be strictly coupled with active engineering controls[4].

Quantitative PPE Specifications

To establish a fail-safe barrier between the researcher and the chemical, PPE must be selected based on the compound's physical state (solid particulate) and chemical hazards (irritant, potential sensitizer)[5].

PPE CategorySpecification & StandardMechanistic Rationale
Eye Protection Safety goggles with side-shields (EN 166 or NIOSH approved)[6][7].Protects against fine dust aerosolization and accidental powder dispersion during weighing. Standard safety glasses lack the orbital seal required for fine particulates.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness)[6].Nitrile provides a superior, impermeable chemical barrier to solid organic salts compared to latex, preventing contact dermatitis and sensitization[6].
Body Protection Knee-length, closeable, fire-resistant lab coat[8].Prevents particulate accumulation on personal clothing. A closeable front ensures no exposed skin is subjected to settling dust[8][9].
Respiratory Protection N95 or P100 particulate respirator (if engineering controls fail)[3].Amine hydrochloride dusts are acute respiratory irritants[6][7]. Respirators are mandatory only if local exhaust ventilation is unavailable or compromised.

Step-by-Step Operational Workflow & Engineering Controls

PPE is only the last line of defense. True safety requires integrating PPE with rigorous operational methodologies and engineering controls[4][10].

Step 1: Pre-Operation & Environmental Verification

  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a verified face velocity of 0.4–0.6 m/s. All handling of the solid powder must occur within this ventilated enclosure to capture aerosolized dust[4][5].

  • Inspect PPE: Examine nitrile gloves for micro-tears prior to donning. Ensure lab coat cuffs are tucked inside the gloves to eliminate skin exposure gaps[6][10].

Step 2: Weighing and Material Transfer

  • Establish the Safe Zone: Keep the chemical container and weighing apparatus at least 15 cm (6 inches) behind the plane of the fume hood sash. This prevents the operator's body from creating eddy currents that could pull dust into the breathing zone[4].

  • Mitigate Static Charge: Use an anti-static weighing boat and an anti-static spatula. Causality: Solid hydrochloride salts often accumulate static charge, causing the powder to aggressively repel from the spatula and disperse uncontrollably into the air.

  • Controlled Transfer: Avoid rapid pouring. Transfer the solid slowly to minimize dust generation[6].

Step 3: Post-Handling Decontamination

  • Surface Decontamination: Wipe down the balance and fume hood surface with a damp cloth (using water or a water/ethanol mixture). Causality: The hydrochloride salt is highly soluble in polar solvents; a damp wipe effectively solubilizes and removes invisible residual dust[3].

  • Doffing & Hygiene: Remove gloves using the proper "glove-in-glove" technique to avoid touching the contaminated outer surface[6]. Wash hands thoroughly with soap and water immediately after operation[3].

Spill Response & Chemical Disposal Plan

In the event of an uncontrolled release, immediate and methodical action is required to prevent exposure and environmental contamination.

Immediate Spill Containment
  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity and ensure the fume hood remains powered on to capture airborne particulates[7].

  • Solid Spill Protocol: Do NOT dry sweep. Dry sweeping aerosolizes the irritant dust[9]. Instead, pick up the material using a slightly damp absorbent pad or a specialized HEPA-filtered vacuum[6][9].

  • Liquid Spill Protocol (if dissolved in solvent): Absorb the solution with an inert, liquid-binding material (e.g., diatomite, vermiculite, or universal binders)[3].

Chemical Waste Disposal
  • Segregation: Collect all recovered compound, contaminated absorbent pads, and disposable PPE into a tightly closed, appropriately labeled hazardous waste container[7][9].

  • Environmental Protection: Do not flush the compound or its solutions down the drain[7].

  • Routing: Route the sealed containers to a certified chemical waste disposal facility. Depending on the solvent used during your experiment, segregate the waste into "Halogenated" or "Non-Halogenated" organic waste streams in accordance with local environmental regulations[7].

Operational Workflow Visualization

G Start Start: Handling 1-(3,4-Dimethylphenyl)ethan-1-amine HCl PPE Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE EngControl Verify Engineering Controls (Fume Hood Face Velocity) PPE->EngControl Transfer Weighing & Transfer (Minimize Dust Generation) EngControl->Transfer Spill Spill Occurred? Transfer->Spill SpillResp Spill Response: Evacuate, Damp Clean, Absorb Spill->SpillResp Yes Waste Hazardous Waste Disposal (Solid/Aqueous Segregation) Spill->Waste No Decon Decontamination & Post-Op Cleaning SpillResp->Decon Decon->Waste

Operational workflow and spill response decision tree for handling amine hydrochloride salts.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". NCBI Bookshelf. [Link]

  • Occupational Safety and Health Administration. "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories". OSHA. [Link]

  • Angene Chemical. "Safety Data Sheet: (Dicyclopropylmethyl)amine Hydrochloride". Angene Chemical. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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